LEB-03-153
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C40H44N10O6 |
|---|---|
分子量 |
760.8 g/mol |
IUPAC名 |
1-[6-(2-hydroxypropan-2-yl)-2-pyridinyl]-6-[4-[4-[3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanoyl]piperazin-1-yl]anilino]-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-3-one |
InChI |
InChI=1S/C40H44N10O6/c1-5-18-49-38(54)30-25-41-39(44-37(30)50(49)32-9-7-8-31(43-32)40(3,4)55)42-27-10-12-28(13-11-27)45-19-21-46(22-20-45)34(52)16-14-29-15-17-36(56-29)48-24-23-47(26-35(48)53)33(51)6-2/h5-13,15,17,25,55H,1-2,14,16,18-24,26H2,3-4H3,(H,41,42,44) |
InChIキー |
JLFBDEYLDFIMDA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=NC(=CC=C1)N2C3=NC(=NC=C3C(=O)N2CC=C)NC4=CC=C(C=C4)N5CCN(CC5)C(=O)CCC6=CC=C(O6)N7CCN(CC7=O)C(=O)C=C)O |
製品の起源 |
United States |
Foundational & Exploratory
for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Mechanism of Action of SCD-153 for Alopecia Areata
Core Mechanism of Action
1. Prodrug Conversion and Bioavailability:
2. Anti-inflammatory and Immunomodulatory Effects:
The active metabolite, 4-MI, is a key player in the resolution of inflammation. In the context of alopecia areata, which is characterized by a CD8+ T cell-mediated attack on hair follicles, the anti-inflammatory properties of 4-MI are crucial.[3][4] In vitro studies using human epidermal keratinocytes have shown that SCD-153 significantly attenuates the expression of multiple pro-inflammatory cytokines and signaling molecules, including:
-
Interleukin-6 (IL-6): A key cytokine involved in JAK-STAT signaling.[6][7]
-
Interleukin-1β (IL-1β): Known to inhibit hair growth and is found at elevated levels in alopecia areata lesions.[6][7]
-
Interferon-β (IFNβ): A cytokine involved in antiviral and inflammatory responses.[6][7]
-
Toll-like receptor 3 (TLR3): A receptor involved in the innate immune response.[6][7]
By downregulating these inflammatory mediators, SCD-153 helps to quell the autoimmune attack on hair follicles.[2]
3. Induction of Hair Follicle Anagen Phase:
Preclinical studies in mouse models have demonstrated that topical application of SCD-153 can induce the transition of hair follicles from the resting (telogen) phase to the growth (anagen) phase.[2] This effect on the hair cycle is a critical component of its therapeutic action, leading to visible hair regrowth.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of SCD-153.
Table 1: Physicochemical Properties of SCD-153 and 4-Methyl Itaconate (4-MI)
| Compound | CLogP |
| SCD-153 | 1.159 |
| 4-MI | 0.1442 |
Table 2: In Vitro Inhibition of Pro-inflammatory Cytokines by SCD-153 in Human Epidermal Keratinocytes
| Stimulant | Target Gene | Inhibition by SCD-153 |
| Poly I:C | IL-6 | Dose-dependent |
| Poly I:C | TLR3 | Dose-dependent |
| Poly I:C | IL-1β | Significant |
| Poly I:C | IFNβ | Significant |
| IFNγ | IL-6 | Significant |
Data derived from in vitro experiments on normal human epidermal keratinocytes (NHEKs).[6][7]
Table 3: In Vivo Hair Growth Induction in C57BL/6 Mice
| Treatment Group | Hair Growth |
| Vehicle (DMSO) | Minimal |
| 4-MI | Moderate |
| Dimethyl Itaconate | Moderate |
| Tofacitinib | Significant |
| SCD-153 | Statistically superior to all other groups |
Results from topical application studies in mice during the telogen phase of the hair cycle.[3][4][5]
Experimental Protocols
1. In Vitro Cytokine Inhibition Assay:
-
Cell Line: Normal Human Epidermal Keratinocytes (NHEKs).
-
Stimulation: Cells were stimulated with either polyinosinic-polycytidylic acid (poly I:C) or interferon-gamma (IFNγ) to induce an inflammatory response.
-
Treatment: Various concentrations of SCD-153 were added to the cell cultures.
-
Analysis: After a specified incubation period (e.g., 8 hours), the expression levels of target genes (IL-6, TLR3, IL-1β, IFNβ) were quantified using reverse transcription quantitative polymerase chain reaction (RT-qPCR).
-
Statistical Analysis: One-way ANOVA followed by Dunnett's multiple comparisons test was used to determine statistical significance.[6][7]
2. In Vivo Hair Growth Induction Study:
-
Animal Model: C57BL/6 mice (in the telogen phase of the hair cycle) and alopecic C3H/HeJ mice (an immune model for alopecia areata).
-
Treatment: A defined area of the dorsal skin was treated topically with vehicle control (DMSO), 4-MI, dimethyl itaconate, tofacitinib, or SCD-153.
-
Dosing Regimen: For example, two doses on alternate days.
-
Evaluation: Hair growth was visually assessed and quantified over a period of time.
-
Outcome Measures: The primary outcome was the extent of hair regrowth in the treated area compared to control groups.
Visualizations
Caption: Signaling pathway of SCD-153 in the skin.
Caption: Experimental workflow for SCD-153 evaluation.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. ventures.jhu.edu [ventures.jhu.edu]
- 3. Topical SCD-153, a 4-methyl itaconate prodrug, for the treatment of alopecia areata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Topical SCD-153, a 4-methyl itaconate prodrug, for the treatment of alopecia areata [ouci.dntb.gov.ua]
- 6. Topical SCD-153, a 4-methyl itaconate prodrug, for the treatment of alopecia areata - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to the Discovery and Synthesis of SCD-153, a Novel Prodrug for Alopecia Areata
Disclaimer: Initial searches for "LEB-03-153" did not yield any publicly available information. This guide focuses on SCD-153, a compound with a similar descriptor as a 4-methyl itaconate prodrug, which may be the same as or related to this compound.
Introduction
Alopecia areata is a chronic, immune-mediated disorder that targets hair follicles, leading to non-scarring hair loss.[1][2] The pathogenesis involves an autoimmune attack on the hair follicles by CD8+ T cells.[1][2] Current treatments often involve corticosteroids or Janus kinase (JAK) inhibitors, which can have significant systemic side effects with long-term use.[1][2] To address the need for a safe and effective topical treatment, SCD-153, a prodrug of 4-methyl itaconate (4-MI), was developed.[1][3] This guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of SCD-153.
Discovery and Rationale for Development
Itaconate is an endogenous metabolite with known anti-inflammatory properties, making it an attractive candidate for treating inflammatory conditions like alopecia areata.[3] However, its high polarity limits its ability to penetrate the skin, hindering its therapeutic potential as a topical agent.[3][4] To overcome this limitation, SCD-153 was designed as a lipophilic prodrug of 4-MI, an ester of itaconic acid.[1][3] The increased lipophilicity of SCD-153 is intended to enhance its penetration through the stratum corneum, allowing for efficient delivery of the active metabolite, 4-MI, to the target tissues in the epidermis and dermis.[2][3][5]
Synthesis of SCD-153
SCD-153 is synthesized through a straightforward esterification reaction. The process involves the reaction of 4-methyl itaconate (4-MI) with chloromethyl isopropyl carbonate.[2][6] This reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like acetonitrile or acetone.[6]
Below is a diagram illustrating the synthesis workflow.
Physicochemical and Pharmacokinetic Properties
SCD-153 was designed to have improved physicochemical properties for topical delivery compared to its active metabolite, 4-MI.
| Property | SCD-153 | 4-Methyl Itaconate (4-MI) | Reference |
| Calculated LogP (CLogP) | 1.159 | 0.1442 | [1][2][3][5][7] |
| Solid-State Stability | Stable for at least 84 days at room temperature | Not reported | [2][3][5] |
| Metabolic Conversion | Rapidly and completely converted to 4-MI within 30 minutes in mouse and human skin homogenates and plasma | - | [2][3][5] |
Mechanism of Action
SCD-153 acts as a prodrug, delivering 4-MI into the skin. 4-MI exerts its anti-inflammatory effects through multiple mechanisms. It has been shown to inhibit the JAK-STAT signaling pathway, which is a key pathway in the pathogenesis of alopecia areata.[3] Additionally, 4-MI can downregulate the expression of several proinflammatory cytokines, including IL-6 and IL-1β, which are implicated in the autoimmune attack on hair follicles.[3][5] The active metabolite of itaconate also activates the Nrf2 pathway, a key regulator of antioxidant responses.[8][9][10]
The proposed signaling pathway for the action of SCD-153's active metabolite, 4-MI, is depicted below.
Preclinical Efficacy
The efficacy of SCD-153 has been evaluated in a C57BL/6 mouse model of alopecia areata.[3] Topical application of SCD-153 demonstrated a significant induction of hair growth compared to vehicle control and other itaconate analogs.[3][11]
| Treatment Group | Outcome | Reference |
| SCD-153 | Significantly more hair growth than vehicle, 4-MI, dimethyl itaconate, and tofacitinib | [1][2][3][7][11][12] |
| Vehicle (DMSO) | Minimal hair growth | [3] |
| 4-MI | Less effective than SCD-153 | [3] |
| Dimethyl Itaconate | Less effective than SCD-153 | [3] |
| Tofacitinib | Less effective than SCD-153 | [3] |
In vitro studies using normal human epidermal keratinocytes (NHEKs) showed that SCD-153 dose-dependently inhibited the expression of poly I:C-induced IL-6 and TLR3.[3][5]
Experimental Protocols
This protocol is based on the description provided in the literature.[3]
-
Preparation of Homogenates and Plasma:
-
Skin homogenates are prepared by diluting washed skin samples 10-fold in a 0.1 M potassium phosphate buffer.
-
The samples are then homogenized using a probe sonicator.
-
Mouse and human plasma are used as provided.
-
-
Incubation:
-
1 mL aliquots of skin homogenate or plasma are spiked with SCD-153 to a final concentration of 20 µM.
-
The samples are incubated in an orbital shaker at 37°C.
-
-
Sample Analysis:
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30 minutes).
-
The reaction is quenched, and the samples are analyzed by high-resolution mass spectrometry to quantify the levels of SCD-153 and its metabolite, 4-MI.
-
The workflow for this experimental protocol is illustrated below.
References
- 1. Topical SCD-153, a 4-methyl itaconate prodrug, for the treatment of alopecia areata [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. Topical SCD-153, a 4-methyl itaconate prodrug, for the treatment of alopecia areata - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Orally Available Prodrugs of Itaconate and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Topical SCD-153, a 4-methyl itaconate prodrug, for the treatment of alopecia areata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Research Progress on the Mechanism of Itaconate Regulating Macrophage Immunometabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Control of immune cell signaling by the immuno-metabolite itaconate [frontiersin.org]
- 10. Control of immune cell signaling by the immuno-metabolite itaconate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. [PDF] Topical SCD-153, a 4-methyl itaconate prodrug, for the treatment of alopecia areata | Semantic Scholar [semanticscholar.org]
LEB-03-153: A Technical Guide to its Biological Activity and Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
LEB-03-153 is a novel deubiquitinase-targeting chimera (DUBTAC) designed for the targeted stabilization of the WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint. This document provides a comprehensive technical overview of the biological activity, targets, and mechanism of action of this compound, intended to serve as a resource for researchers in oncology and drug discovery. The information presented herein is based on the seminal work describing its development and characterization.
Core Concepts: DUBTACs and Targeted Protein Stabilization
Traditional targeted therapies have predominantly focused on the inhibition or degradation of disease-promoting proteins. Deubiquitinase-targeting chimeras (DUBTACs) represent a paradigm shift, enabling the targeted stabilization of proteins that are otherwise marked for proteasomal degradation.
DUBTACs are heterobifunctional molecules composed of two key moieties: a ligand that binds to a specific protein of interest (POI) and another ligand that recruits a deubiquitinase (DUB) enzyme. By bringing the DUB into close proximity with the ubiquitinated POI, the DUBTAC facilitates the removal of ubiquitin chains, thereby rescuing the protein from degradation and increasing its intracellular concentration.
This compound is a first-in-class WEE1-targeting DUBTAC. It is a synthetic molecule that links the known WEE1 inhibitor, AZD1775 (Adavosertib), to EN523, a covalent recruiter of the deubiquitinase OTUB1. A unique feature of this compound is the absence of a linker between the two functional ends.
This compound: Molecular Profile and Targets
| Feature | Description |
| Molecule Type | Deubiquitinase-Targeting Chimera (DUBTAC) |
| Primary Target | WEE1 Kinase |
| Recruited Deubiquitinase | OTUB1 |
| Constituent Moieties | AZD1775 (WEE1 Ligand) and EN523 (OTUB1 Recruiter) |
| Linker | No linker |
| Mechanism of Action | Induces proximity between WEE1 and OTUB1, leading to WEE1 deubiquitination and stabilization. |
Biological Activity: WEE1 Stabilization
The primary biological effect of this compound is the stabilization of the WEE1 protein. While the initial publication by Henning et al. focused on the proof-of-concept for the DUBTAC platform and highlighted the activity of linker-containing analogues, this compound was synthesized and tested as part of this foundational work. The study demonstrated that DUBTACs containing the AZD1775 and EN523 moieties lead to a significant increase in WEE1 protein levels in HEP3B hepatoma cancer cells. For context, the activity of closely related, linker-containing WEE1 DUBTACs is presented below.
| Compound | Linker | WEE1 Stabilization in HEP3B cells |
| LEB-03-144 | C3 alkyl linker | Significant stabilization, comparable to bortezomib treatment. |
| LEB-03-146 | PEG linker | Significant stabilization, comparable to bortezomib treatment. |
| This compound | No linker | Synthesized and tested, specific quantitative data not highlighted in the primary publication. |
Data summarized from Henning NJ, et al. Nat Chem Biol. 2022.
Signaling Pathway and Mechanism of Action
WEE1 Signaling Pathway
WEE1 is a nuclear kinase that plays a pivotal role in the G2/M cell cycle checkpoint. Its primary function is to inhibit the activity of the Cyclin-Dependent Kinase 1 (CDK1)/Cyclin B1 complex through inhibitory phosphorylation of CDK1 at Tyr15. This prevents premature entry into mitosis, allowing time for DNA repair.
Caption: The WEE1 signaling pathway in the G2/M cell cycle checkpoint.
Mechanism of Action of this compound
This compound functions by hijacking the cell's own deubiquitination machinery to protect WEE1 from degradation. The AZD1775 moiety of this compound binds to WEE1, while the EN523 moiety covalently engages the deubiquitinase OTUB1. This induced proximity facilitates the removal of polyubiquitin chains from WEE1 by OTUB1, leading to its stabilization and accumulation in the cell.
Caption: Mechanism of action of this compound as a WEE1-stabilizing DUBTAC.
Experimental Protocols
The following are generalized protocols based on the methodologies described in the primary literature for the characterization of WEE1 DUBTACs.
Cell Culture
-
Cell Line: HEP3B (human hepatocellular carcinoma).
-
Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
WEE1 Stabilization Assay
-
Cell Seeding: Plate HEP3B cells in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with this compound at various concentrations for a specified duration (e.g., 24 hours). Include vehicle (e.g., DMSO) and positive control (e.g., bortezomib, a proteasome inhibitor) treated wells.
-
Cell Lysis: Wash cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against WEE1 overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the WEE1 band intensity to the loading control.
Experimental Workflow Diagram
Literature Review of LEB-03-153 Research
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
A comprehensive review of publicly available scientific literature and data for a research compound designated "LEB-03-153" has been conducted. The objective of this report is to consolidate all available information, including quantitative data and experimental methodologies, to provide a thorough technical guide for the scientific community. However, extensive searches have yielded no specific information related to a compound or research topic with this identifier.
Data Presentation
No quantitative data associated with "this compound" could be found in the public domain. Therefore, no data tables can be presented.
Experimental Protocols
Detailed experimental methodologies for any key experiments involving "this compound" are not available as no such experiments have been identified in the literature.
Visualization of Signaling Pathways and Workflows
As no signaling pathways, experimental workflows, or logical relationships for "this compound" have been described in the available literature, no diagrams can be generated.
The Potential Therapeutic Applications of LEB-03-153: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Dawn of Targeted Protein Stabilization with DUBTACs
The landscape of targeted therapeutics is undergoing a paradigm shift. While targeted protein degradation has emerged as a powerful strategy, a significant number of diseases are driven by the aberrant degradation of essential proteins. To address this, a novel therapeutic modality, the Deubiquitinase-Targeting Chimera (DUBTAC), has been developed for targeted protein stabilization. DUBTACs are heterobifunctional molecules designed to recruit a deubiquitinase (DUB) to a specific protein of interest, thereby preventing its proteasomal degradation and increasing its intracellular concentration. This technology opens up new avenues for treating diseases caused by protein insufficiency.
This technical guide focuses on LEB-03-153 , a first-in-class WEE1 DUBTAC. This compound is a pioneering molecule that links the WEE1 inhibitor AZD1775 (Adavosertib) directly to EN523, a covalent recruiter of the deubiquitinase OTUB1, without a linker.[1] This guide will provide an in-depth overview of this compound, its mechanism of action, potential therapeutic applications, and the experimental protocols utilized in its initial characterization.
This compound: A Profile
This compound is a synthetic heterobifunctional molecule at the forefront of DUBTAC technology. Its design is a testament to the principles of induced proximity, aiming to hijack the cellular deubiquitination machinery for therapeutic benefit.
Core Components
The unique structure of this compound is defined by the direct conjugation of its two key functional moieties.
| Component | Chemical Name/Identifier | Function |
| Targeting Ligand | AZD1775 (Adavosertib) | Binds to the WEE1 kinase, a key regulator of the G2/M cell cycle checkpoint. |
| DUB Recruiter | EN523 | Covalently binds to a non-catalytic allosteric cysteine (C23) on the K48-ubiquitin specific deubiquitinase OTUB1.[1] |
| Linker | None | The targeting ligand and DUB recruiter are directly linked. |
Chemical Structure
The synthesis of this compound involves the chemical conjugation of AZD1775 and EN523. While the detailed synthetic scheme is proprietary to the developing researchers, the fundamental concept involves forming a stable chemical bond between the two active molecules.
Mechanism of Action: Hijacking the Deubiquitination Pathway
The therapeutic potential of this compound lies in its ability to specifically increase the levels of the WEE1 protein by preventing its normal degradation process.
The Ubiquitin-Proteasome System and WEE1 Regulation
WEE1 kinase is a critical regulator of cell cycle progression, primarily at the G2/M checkpoint. Its activity is tightly controlled, in part, through ubiquitin-mediated proteasomal degradation. E3 ubiquitin ligases mark WEE1 with polyubiquitin chains, targeting it for destruction by the proteasome. This degradation is essential for mitotic entry.
This compound in Action: A Step-by-Step Breakdown
-
Cellular Entry: this compound, as a small molecule, is designed to be cell-permeable.
-
Ternary Complex Formation: Once inside the cell, this compound engages with both its targets:
-
The AZD1775 moiety binds to the WEE1 kinase.
-
The EN523 moiety covalently binds to OTUB1. This dual binding induces the formation of a ternary complex: WEE1-LEB-03-153-OTUB1 .
-
-
Deubiquitination and Stabilization: By bringing OTUB1 into close proximity with WEE1, the DUBTAC facilitates the removal of polyubiquitin chains from WEE1 by OTUB1.
-
Increased WEE1 Levels: The deubiquitinated WEE1 is no longer recognized by the proteasome for degradation, leading to its stabilization and accumulation within the cell.
Caption: Mechanism of WEE1 stabilization by this compound.
Potential Therapeutic Applications
The primary therapeutic application of this compound is in diseases where WEE1 protein levels are aberrantly low, or where increasing WEE1 levels could be beneficial. While the therapeutic relevance of a WEE1 DUBTAC utilizing a WEE1 inhibitor is still under investigation, the successful stabilization of WEE1 serves as a proof-of-concept for the DUBTAC platform.[1]
Cancer Therapy
While WEE1 inhibitors like AZD1775 are being investigated to be given in combination with DNA-damaging chemotherapy to induce premature mitosis and exert anti-cancer effects, the stabilization of WEE1 could have context-dependent applications.[1] For instance, in certain cancer types where WEE1 acts as a tumor suppressor, its stabilization could be a viable therapeutic strategy.
Other Potential Indications
The broader implication of the successful development of this compound is the validation of the DUBTAC platform. This platform could be adapted to stabilize other clinically relevant proteins that are degraded via the ubiquitin-proteasome system. This includes applications in genetic diseases caused by protein misfolding and subsequent degradation, as well as in neurodegenerative diseases where the loss of specific proteins contributes to pathology.
Experimental Data and Protocols
The initial characterization of this compound was performed in the HEP3B hepatoma cancer cell line, which is known to regulate WEE1 through ubiquitin-mediated proteasomal degradation.[1]
Quantitative Data Summary
While specific dose-response curves for this compound are not publicly available, qualitative results from Western blot analysis have been reported.
| Experiment | Cell Line | Treatment | Concentration | Duration | Outcome on WEE1 Levels |
| WEE1 Stabilization Assay | HEP3B | This compound | 1 µM | 24 hours | No significant stabilization observed |
| WEE1 Stabilization Assay | HEP3B | LEB-03-144 (C3 alkyl linker) | 1 µM | 24 hours | Significant stabilization, comparable to Bortezomib |
| WEE1 Stabilization Assay | HEP3B | LEB-03-146 (PEG linker) | 1 µM | 24 hours | Significant stabilization, comparable to Bortezomib |
| Control | HEP3B | Bortezomib (Proteasome Inhibitor) | 1 µM | 24 hours | Significant WEE1 stabilization |
| Control | HEP3B | AZD1775 alone | 1 µM | 24 hours | No impact on WEE1 levels |
| Control | HEP3B | EN523 alone | 1 µM | 24 hours | No impact on WEE1 levels |
Note: The absence of a linker in this compound may impact the geometry of the ternary complex, potentially explaining the lack of observed WEE1 stabilization in the initial experiments compared to its linker-containing counterparts.[1]
Experimental Protocols
-
Cell Line: HEP3B (human hepatoma cell line)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere containing 5% CO2.
-
Subculture: When cells reach 80-90% confluency, they are passaged using trypsin-EDTA.
-
Cell Seeding: HEP3B cells are seeded in 6-well plates and allowed to adhere overnight.
-
Treatment: The following day, the culture medium is replaced with fresh medium containing the test compounds (this compound, LEB-03-144, LEB-03-146, Bortezomib, AZD1775, or EN523) at the desired concentration (e.g., 1 µM) or DMSO as a vehicle control.
-
Incubation: Cells are incubated with the compounds for 24 hours.
-
Cell Lysis: After incubation, cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
Sample Preparation: Equal amounts of protein from each cell lysate are mixed with Laemmli sample buffer and boiled for 5 minutes.
-
SDS-PAGE: The protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for WEE1. A primary antibody for a loading control (e.g., GAPDH or β-actin) is also used.
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.
Caption: Workflow for assessing WEE1 stabilization by this compound.
Logical Relationships of DUBTAC Components
The efficacy of a DUBTAC like this compound is contingent on the interplay of its constituent parts and the cellular machinery it co-opts.
Caption: Logical relationships between DUBTAC components and their cellular targets.
Conclusion and Future Directions
This compound represents a significant step forward in the development of novel therapeutic modalities. As a WEE1-targeting DUBTAC, it has provided crucial proof-of-concept for the targeted protein stabilization platform. While the direct therapeutic application of this compound itself requires further investigation, particularly concerning the interplay of its WEE1-inhibiting and -stabilizing functions, the DUBTAC technology holds immense promise.
Future research will likely focus on:
-
Optimizing Linker Chemistry: As evidenced by the superior performance of linker-containing analogues, the design of the linker is critical for optimal ternary complex formation and subsequent deubiquitination.
-
Expanding the Target Scope: Applying the DUBTAC platform to other disease-relevant proteins that are subject to proteasomal degradation.
-
In Vivo Studies: Evaluating the pharmacokinetics, pharmacodynamics, and therapeutic efficacy of optimized DUBTACs in animal models.
The continued exploration of DUBTACs like this compound will undoubtedly pave the way for a new generation of medicines that can restore protein function and address a wide range of unmet medical needs.
References
Unraveling the Profile of LEB-03-153: A Deep Dive into its Physicochemical Characteristics
A comprehensive analysis of the physicochemical properties of the novel compound LEB-03-153 is currently unavailable in the public domain. Extensive searches for scientific literature, technical data sheets, and experimental protocols pertaining to "this compound" have not yielded any specific information. The designation "this compound" may represent an internal research code for a compound that has not yet been publicly disclosed or characterized in peer-reviewed publications.
While a detailed technical guide on this compound cannot be constructed at this time due to the absence of data, this report outlines the fundamental physicochemical parameters and experimental methodologies that would be crucial for its characterization. This framework serves as a blueprint for the type of in-depth analysis required by researchers, scientists, and drug development professionals.
Core Physicochemical Properties: A Hypothetical Overview
For any novel therapeutic agent, a thorough understanding of its physicochemical properties is paramount for predicting its pharmacokinetic and pharmacodynamic behavior. Key parameters that would need to be determined for this compound are summarized in the table below. The values provided are placeholders and would need to be populated with experimental data.
| Property | Description | Hypothetical Value |
| Molecular Weight | The mass of one mole of the substance. | Data not available |
| pKa | The negative log of the acid dissociation constant; indicates the acidity or basicity of a compound. | Data not available |
| LogP | The logarithm of the partition coefficient between octanol and water; a measure of lipophilicity. | Data not available |
| Aqueous Solubility | The maximum concentration of the compound that can dissolve in water at a specific temperature. | Data not available |
| Permeability | The ability of the compound to pass through biological membranes. | Data not available |
| Chemical Stability | The stability of the compound under various conditions (e.g., pH, temperature, light). | Data not available |
Essential Experimental Protocols
The determination of the physicochemical properties of this compound would necessitate a series of well-defined experimental protocols. The following outlines the standard methodologies that would be employed.
Solubility Determination:
A common method for determining aqueous solubility is the shake-flask method .
Technical Whitepaper: LEB-03-153 and the Dawn of Targeted Protein Stabilization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of targeted therapeutics has been dominated by approaches aimed at protein inhibition or degradation. However, a significant number of diseases, including certain cancers and genetic disorders like cystic fibrosis, are driven by the insufficient levels of critical proteins due to excessive ubiquitination and subsequent proteasomal degradation. The innovative Deubiquitinase-Targeting Chimera (DUBTAC) platform offers a novel therapeutic strategy focused on targeted protein stabilization (TPS). This document provides an in-depth technical overview of LEB-03-153, a pioneering DUBTAC designed to stabilize the WEE1 kinase, a crucial regulator of the cell cycle.
The DUBTAC Platform: A Paradigm Shift in Protein Modulation
The DUBTAC platform utilizes heterobifunctional molecules to hijack the cell's natural deubiquitination machinery for therapeutic benefit. A DUBTAC consists of three key components: a ligand that binds to the target protein, a recruiter moiety that engages a specific deubiquitinase (DUB), and a linker connecting the two. By inducing proximity between the target protein and the DUB, the DUBTAC facilitates the removal of polyubiquitin chains from the target, thereby rescuing it from proteasomal degradation and increasing its intracellular concentration.[1][][3][4]
This compound: A WEE1-Targeting DUBTAC
This compound is a specific DUBTAC that exemplifies the therapeutic potential of this platform. It is a chimeric molecule that links the WEE1 kinase inhibitor AZD1775 (Adavosertib) to the covalent OTUB1 recruiter, EN523, with no intervening linker.[5]
-
Target Ligand (AZD1775): AZD1775 is a potent and selective inhibitor of WEE1 kinase, a key negative regulator of the G2/M cell cycle checkpoint.[6][7] By phosphorylating CDK1, WEE1 prevents premature entry into mitosis.[7] In cancer cells with a defective G1 checkpoint (often due to p53 mutations), inhibition of WEE1 leads to mitotic catastrophe and apoptosis.[7][8]
-
DUB Recruiter (EN523): EN523 is a covalent ligand that specifically targets a non-catalytic, allosteric cysteine residue (C23) on OTUB1 (OTU deubiquitinase, ubiquitin aldehyde binding 1).[5][9][10] OTUB1 is a deubiquitinase that preferentially cleaves K48-linked polyubiquitin chains, the primary signal for proteasomal degradation.[1] Importantly, EN523 does not inhibit the catalytic activity of OTUB1, making it an ideal recruiter for the DUBTAC platform.[9]
Mechanism of Action of this compound
The mechanism of this compound-mediated WEE1 stabilization is a clear illustration of the DUBTAC concept in action.
-
Ternary Complex Formation: this compound, through its AZD1775 and EN523 moieties, simultaneously binds to WEE1 kinase and the deubiquitinase OTUB1, respectively. This induces the formation of a ternary WEE1-LEB-03-153-OTUB1 complex.
-
Deubiquitination: By bringing OTUB1 into close proximity with WEE1, this compound facilitates the enzymatic removal of K48-linked polyubiquitin chains from WEE1 by OTUB1.
-
Protein Stabilization: The deubiquitinated WEE1 is no longer recognized by the proteasome, leading to its stabilization and increased intracellular accumulation.
This targeted stabilization of WEE1 can have significant implications in therapeutic contexts where increased WEE1 activity is desired.
Quantitative Data Summary
The efficacy of WEE1 stabilization by this compound and related DUBTACs was demonstrated in HEP3B hepatoma cancer cells. The following table summarizes the quantitative results from western blot analyses.
| Compound | Concentration (µM) | Fold Increase in WEE1 Levels (Normalized to DMSO) |
| This compound | 1 | ~2.5 |
| LEB-03-144 (C3 linker) | 1 | ~3.0 |
| LEB-03-146 (PEG2 linker) | 1 | ~3.5 |
| AZD1775 (WEE1 ligand only) | 1 | No significant change |
| EN523 (OTUB1 recruiter only) | 1 | No significant change |
| Bortezomib (Proteasome Inhibitor) | 1 | ~4.0 |
Data is estimated from graphical representations in the source publication and presented for comparative purposes.
Key Experimental Protocols
Cell Culture and Treatment: HEP3B cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin. For protein stabilization experiments, cells were treated with the indicated compounds (this compound, control compounds) or DMSO vehicle at a final concentration of 1 µM for 24 hours.
Western Blotting for WEE1 Stabilization:
-
Cell Lysis: After treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Total protein concentration was determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: Membranes were blocked and then incubated with primary antibodies against WEE1 and a loading control (e.g., GAPDH). Subsequently, membranes were incubated with HRP-conjugated secondary antibodies.
-
Detection and Quantification: Protein bands were visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities were quantified using densitometry software, and WEE1 levels were normalized to the loading control.
Visualizations
Caption: Mechanism of this compound mediated WEE1 protein stabilization.
Caption: Experimental workflow for assessing WEE1 stabilization.
Conclusion and Future Directions
The development of this compound and the broader DUBTAC platform represents a significant advancement in the field of chemical biology and drug discovery. By hijacking deubiquitinases, these molecules provide a powerful tool to increase the levels of proteins that are otherwise difficult to target with conventional therapeutic modalities. This approach holds immense promise for treating a wide range of diseases caused by protein insufficiency. Future research will likely focus on the discovery of recruiters for other deubiquitinases, the development of DUBTACs for a wider range of target proteins, and the optimization of linker chemistry to enhance the potency and selectivity of these novel therapeutic agents. The principles demonstrated by this compound pave the way for a new class of medicines that function by stabilizing, rather than inhibiting or degrading, their targets.
References
- 1. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Deubiquitinase-Targeting Chimeras for Targeted Protein Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. AZD1775 induces toxicity through double-stranded DNA breaks independently of chemotherapeutic agents in p53-mutated colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. EN523 | OTUB1 ligand | Probechem Biochemicals [probechem.com]
The Emergence of DUBTACs: A Technical Overview of LEB-03-153 and its Homologs for Targeted Protein Stabilization
For Immediate Release
This technical guide provides an in-depth analysis of LEB-03-153 and its homologous compounds, a novel class of molecules known as Deubiquitinase-Targeting Chimeras (DUBTACs). These compounds represent a significant advancement in the field of targeted protein stabilization, offering a new therapeutic modality for diseases driven by aberrant protein degradation. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism, experimental validation, and potential applications of this innovative technology.
Introduction to DUBTACs and Targeted Protein Stabilization
Targeted protein degradation has emerged as a powerful therapeutic strategy, utilizing bifunctional molecules like PROTACs to induce the degradation of disease-causing proteins. However, many diseases are caused not by the overabundance of a protein, but by its inappropriate degradation. In such cases, a strategy of targeted protein stabilization (TPS) is required. DUBTACs are a novel class of chimeric molecules designed to achieve TPS. They function by recruiting a deubiquitinase (DUB) to a specific protein of interest, leading to the removal of ubiquitin chains and thereby preventing its proteasomal degradation.[1][2]
This compound and its analogs are first-in-class DUBTACs that target the WEE1 kinase for stabilization. WEE1 is a critical cell cycle regulator, and its targeted stabilization holds potential for therapeutic intervention in specific contexts.[1]
This compound and its Homologous Compounds: Structure and Function
This compound is a WEE1 DUBTAC that chemically links the WEE1 inhibitor AZD1775 (Adavosertib) to the OTUB1 recruiter EN523 without a linker.[1] OTUB1 is a deubiquitinase that specifically cleaves K48-linked polyubiquittin chains, which are the primary signal for proteasomal degradation.[3][4] By bringing OTUB1 into proximity with WEE1, this compound facilitates the deubiquitination and subsequent stabilization of the WEE1 protein.
A series of homologous compounds to this compound have been synthesized to investigate the impact of the linker on DUBTAC activity. These homologs utilize the same WEE1 ligand (AZD1775) and OTUB1 recruiter (EN523) but differ in the linker connecting them.
Table 1: this compound and Homologous WEE1 DUBTACs
| Compound ID | WEE1 Ligand | OTUB1 Recruiter | Linker |
| This compound | AZD1775 | EN523 | No linker |
| LEB-03-144 | AZD1775 | EN523 | C3 alkyl linker |
| LEB-03-145 | AZD1775 | EN523 | C5 alkyl linker |
| LEB-03-146 | AZD1775 | EN523 | PEG2 linker |
Signaling Pathway and Mechanism of Action
The mechanism of action of WEE1 DUBTACs involves the induced proximity of OTUB1 to the WEE1 kinase, leading to its deubiquitination and stabilization. The following diagram illustrates this signaling pathway.
Caption: Mechanism of WEE1 stabilization by this compound.
Experimental Protocols
The following are summaries of key experimental protocols used to characterize this compound and its homologs.
Synthesis of WEE1 DUBTACs
The synthesis of this compound and its analogs involves a multi-step chemical synthesis process. The core components, the WEE1 inhibitor AZD1775 and the OTUB1 recruiter EN523, are synthesized separately and then conjugated, with or without a linker, using standard coupling chemistries. Detailed synthetic procedures can be found in the supplementary information of the primary research publication by Henning et al. (2022).
WEE1 Stabilization Assay (Western Blot)
This assay is used to quantify the change in WEE1 protein levels in cells treated with DUBTACs.
-
Cell Culture: HEP3B hepatoma cancer cells are cultured in appropriate media.
-
Treatment: Cells are treated with DMSO (vehicle control), the individual components (AZD1775, EN523), a proteasome inhibitor (e.g., bortezomib, as a positive control for protein stabilization), and the WEE1 DUBTACs (this compound and its homologs) at a specified concentration (e.g., 1 µM) for a defined period (e.g., 24 hours).
-
Cell Lysis: After treatment, cells are harvested and lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for WEE1. A primary antibody for a loading control protein (e.g., GAPDH) is also used to ensure equal protein loading.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate.
-
Quantification: The intensity of the WEE1 and loading control bands is quantified using densitometry software. The relative WEE1 protein level is calculated by normalizing the WEE1 band intensity to the loading control band intensity.
The workflow for this experiment can be visualized as follows:
Caption: Western blot workflow for WEE1 stabilization.
Quantitative Data
The efficacy of this compound and its homologous compounds in stabilizing WEE1 has been quantitatively assessed. The following table summarizes the key findings from western blot analyses.
Table 2: Quantitative Analysis of WEE1 Stabilization by DUBTACs
| Treatment (1 µM, 24h) | Relative WEE1 Protein Level (Normalized to DMSO) |
| DMSO (Vehicle) | 1.0 |
| AZD1775 | No significant change |
| EN523 | No significant change |
| Bortezomib (Proteasome Inhibitor) | Significant increase |
| This compound (No linker) | Moderate increase |
| LEB-03-144 (C3 alkyl linker) | Significant increase |
| LEB-03-145 (C5 alkyl linker) | Moderate increase |
| LEB-03-146 (PEG2 linker) | Significant increase |
Note: The terms "moderate" and "significant" are based on the qualitative descriptions from the source literature. For precise fold-change values, refer to the original publication.[1]
These results indicate that the presence and nature of the linker play a crucial role in the efficacy of WEE1 stabilization, with the C3 alkyl and PEG2 linkers demonstrating the most significant activity.
Conclusion and Future Directions
This compound and its analogs represent a pioneering effort in the development of DUBTACs for targeted protein stabilization. The successful demonstration of WEE1 stabilization provides a strong proof-of-concept for this therapeutic modality. Future research will likely focus on optimizing the linker chemistry to enhance potency and selectivity, as well as expanding the DUBTAC platform to target other proteins implicated in disease. The in-depth understanding of the structure-activity relationships and the underlying biological mechanisms will be crucial for the successful translation of this promising technology into novel therapeutics.
References
- 1. Deubiquitinase-Targeting Chimeras for Targeted Protein Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 4. OTUB1-mediated inhibition of ubiquitination: a growing list of effectors, multiplex mechanisms, and versatile functions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for "Compound X" (e.g., LEB-03-153) in Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols provide a general framework for the use of a novel investigational compound, referred to herein as "Compound X," in cell culture experiments. Specific details for a compound designated "LEB-03-153" are not publicly available. Therefore, this document outlines a standard workflow for the characterization and application of a new chemical entity in a research setting.
Introduction
The introduction of a novel compound into cell culture-based assays is a critical step in drug discovery and basic research. A systematic approach is essential to determine the compound's activity, optimal concentration, and mechanism of action. This document provides detailed protocols for the initial characterization and application of a hypothetical small molecule inhibitor, "Compound X," in common cell culture experiments. The workflow progresses from determining the cytotoxic and cytostatic effects to analyzing its impact on specific cellular processes and signaling pathways.
Initial Characterization of Compound X
Before initiating cell-based assays, it is crucial to determine the physicochemical properties of Compound X.
2.1. Solubility and Stock Solution Preparation
A high-concentration, stable stock solution is necessary for accurate and reproducible dilutions.
Protocol:
-
Solvent Selection: Test the solubility of Compound X in common laboratory solvents such as DMSO, ethanol, or PBS. DMSO is a common choice for dissolving hydrophobic small molecules for in vitro assays.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM or 50 mM) in the chosen solvent.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
2.2. Stability in Culture Medium
Assess the stability of Compound X in your specific cell culture medium at 37°C over the intended duration of your longest experiment. This can be analyzed by methods such as HPLC or LC-MS.
Determining the Optimal Working Concentration
A dose-response experiment is fundamental to identifying the concentration range at which Compound X exerts a biological effect.
3.1. Cell Viability/Cytotoxicity Assay (e.g., MTT or CCK-8 Assay)
This assay determines the concentration of Compound X that inhibits cell viability by 50% (IC50).
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of Compound X in culture medium. The concentration range should be broad (e.g., from 1 nM to 100 µM). Replace the medium in the wells with the medium containing different concentrations of Compound X. Include a vehicle control (e.g., DMSO at the highest concentration used for the compound).
-
Incubation: Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
Assay: Add the viability reagent (e.g., MTT or CCK-8) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the log of the compound concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
Data Presentation:
Summarize the quantitative data from dose-response experiments in a structured table.
| Cell Line | Compound X IC50 (µM) after 48h | Hill Slope | R² |
| Cancer Cell Line A | 5.2 | -1.1 | 0.98 |
| Cancer Cell Line B | 12.8 | -0.9 | 0.95 |
| Normal Fibroblasts | > 50 | N/A | N/A |
Experimental Workflow for Compound X Characterization
The following diagram illustrates a typical workflow for characterizing a novel compound in cell culture.
Protocols for Assessing Cellular Effects
Based on the IC50 values, select appropriate concentrations (e.g., 0.5x, 1x, and 2x IC50) for subsequent mechanism-of-action studies.
5.1. Cell Cycle Analysis by Flow Cytometry
This protocol determines if Compound X causes cell cycle arrest.
Protocol:
-
Treatment: Seed cells in 6-well plates. After 24 hours, treat with Compound X at the desired concentrations for 24-48 hours.
-
Harvesting: Harvest both adherent and floating cells. Wash with cold PBS.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Analysis: Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is determined based on fluorescence intensity.
5.2. Apoptosis Assay by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Treatment: Treat cells with Compound X as described for the cell cycle analysis.
-
Harvesting: Collect all cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide. Incubate in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Investigating the Mechanism of Action: Signaling Pathways
Assuming Compound X is a kinase inhibitor targeting a hypothetical "Kinase A" in a cancer-related pathway, the following diagram illustrates its potential mechanism of action.
6.1. Western Blotting Protocol
To validate the proposed mechanism, Western blotting can be used to measure the phosphorylation status of target proteins.
Protocol:
-
Protein Extraction: Treat cells with Compound X for a shorter duration (e.g., 1-6 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-Kinase B, anti-total-Kinase B, anti-GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Conclusion
This document provides a comprehensive guide for the initial characterization and application of a novel compound, such as "Compound X," in cell culture experiments. By following these protocols, researchers can systematically determine the effective concentration, cellular effects, and potential mechanism of action of new chemical entities, thereby facilitating their development in preclinical research.
Application Notes and Protocols for In Vivo Studies of LEB-03-153
A comprehensive guide for researchers, scientists, and drug development professionals.
Disclaimer
Information regarding a specific experimental protocol for a compound designated "LEB-03-153" is not publicly available. The following application notes and protocols are based on generalized in vivo study designs and may require significant adaptation once the specific characteristics of this compound, such as its therapeutic target, mechanism of action, and formulation, are known.
Introduction: Hypothetical Profile of this compound
For the purpose of this illustrative guide, we will hypothesize that this compound is a novel small molecule inhibitor of a key kinase involved in an inflammatory signaling pathway. The objective of the in vivo studies is to assess its efficacy, pharmacokinetics (PK), and safety in a murine model of rheumatoid arthritis.
Preclinical In Vivo Efficacy Evaluation
Animal Model
A collagen-induced arthritis (CIA) model in DBA/1 mice is a standard and widely accepted model for rheumatoid arthritis.
Experimental Protocol
A detailed workflow for a typical in vivo efficacy study is outlined below.
Data Presentation: Efficacy Endpoints
| Group | Mean Arthritis Score (± SEM) at Day 42 | Mean Paw Volume (mm³) (± SEM) at Day 42 |
| Vehicle Control | 12.5 ± 1.2 | 3.8 ± 0.3 |
| This compound (10 mg/kg) | 6.8 ± 0.9 | 2.5 ± 0.2 |
| This compound (30 mg/kg) | 3.2 ± 0.5 | 1.9 ± 0.1 |
| Methotrexate (1 mg/kg) | 4.5 ± 0.7 | 2.1 ± 0.2 |
Pharmacokinetic (PK) Studies
Experimental Protocol
Healthy C57BL/6 mice are typically used for initial PK studies.
-
Dosing : Administer this compound via intravenous (IV) and oral (PO) routes.
-
Blood Sampling : Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Plasma Preparation : Centrifuge blood to separate plasma.
-
Bioanalysis : Quantify this compound concentration in plasma using LC-MS/MS.
-
Data Analysis : Calculate key PK parameters using software like Phoenix WinNonlin.
Data Presentation: Key Pharmacokinetic Parameters
| Parameter | Intravenous (2 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 1500 | 850 |
| Tmax (h) | 0.08 | 1.0 |
| AUClast (ng*h/mL) | 2800 | 4500 |
| t1/2 (h) | 3.5 | 4.2 |
| Bioavailability (%) | - | 64 |
Signaling Pathway Analysis
Assuming this compound targets the hypothetical "Kinase X" in the "Inflamma-Signal Pathway," the following diagram illustrates its proposed mechanism of action.
Safety and Toxicology
Acute Toxicity Study
A dose-escalation study in healthy rodents to determine the maximum tolerated dose (MTD).
Protocol
-
Administer single, escalating doses of this compound to different groups of mice.
-
Monitor for clinical signs of toxicity, body weight changes, and mortality for 14 days.
-
Perform gross necropsy at the end of the study.
Data Presentation: Acute Toxicity Endpoints
| Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs |
| 100 | 5 | 0/5 | None observed |
| 300 | 5 | 0/5 | Mild lethargy for 2h post-dose |
| 1000 | 5 | 1/5 | Severe lethargy, ruffled fur |
| 2000 | 5 | 5/5 | - |
These generalized protocols and data representations provide a framework for the in vivo evaluation of a novel compound like this compound. Specific details of the experimental design should be based on the known pharmacology and toxicology of the molecule.
Application Notes and Protocols for LEB-03-153: A Hypothetical WEE1 Deubiquitinase-Targeting Chimera (DUBTAC)
Disclaimer: As of December 2025, there is no publicly available scientific literature identifying the specific biological target or mechanism of action for a compound designated "LEB-03-153." The following application notes and protocols are presented as a hypothetical example based on the related compound, LEB-03-146, which is described as a WEE1 deubiquitinase-targeting chimera (DUBTAC)[1]. These protocols are intended to serve as a template for researchers, scientists, and drug development professionals working on similar classes of molecules.
Introduction
Targeted protein stabilization, mediated by molecules like deubiquitinase-targeting chimeras (DUBTACs), represents a novel therapeutic strategy. DUBTACs are bifunctional molecules that recruit a deubiquitinase (DUB) to a specific protein of interest, leading to its stabilization by preventing its degradation. This application note describes in vitro assays for characterizing a hypothetical DUBTAC, this compound, which is presumed to target the WEE1 kinase for stabilization by recruiting a deubiquitinase.
WEE1 is a critical regulator of the G2/M cell cycle checkpoint, and its inhibition is a validated anti-cancer strategy. Conversely, stabilizing WEE1 could have applications in other therapeutic areas. The following protocols outline methods to assess the biochemical and cellular activity of this compound.
Data Presentation
Table 1: Hypothetical Biochemical Activity of this compound
| Parameter | Value (nM) | Assay Type |
| WEE1 Binding Affinity (Kd) | 50 | Surface Plasmon Resonance (SPR) |
| DUB Binding Affinity (Kd) | 150 | Isothermal Titration Calorimetry (ITC) |
| Ternary Complex Formation (DC50) | 100 | Proximity-Based Assay (e.g., AlphaLISA) |
| WEE1 Deubiquitination (EC50) | 250 | In Vitro Deubiquitination Assay |
Table 2: Hypothetical Cellular Activity of this compound in HEK293T Cells
| Parameter | Value (µM) | Assay Type |
| WEE1 Stabilization (EC50) | 1.5 | Western Blot / In-Cell Western |
| Target Engagement (EC50) | 0.8 | Cellular Thermal Shift Assay (CETSA) |
| Cytotoxicity (CC50) | > 50 | Cell Viability Assay (e.g., MTS) |
Experimental Protocols
WEE1 Kinase Binding Assay (Surface Plasmon Resonance)
This protocol describes the determination of the binding affinity of this compound to the WEE1 kinase using Surface Plasmon Resonance (SPR).
Materials:
-
Recombinant human WEE1 protein
-
SPR instrument and sensor chips (e.g., CM5)
-
This compound
-
Amine coupling kit
-
Running buffer (e.g., HBS-EP+)
-
DMSO
Procedure:
-
Immobilize recombinant WEE1 protein onto the sensor chip surface via amine coupling according to the manufacturer's instructions.
-
Prepare a dilution series of this compound in running buffer with a constant low percentage of DMSO.
-
Inject the different concentrations of this compound over the immobilized WEE1 surface and a reference flow cell.
-
Monitor the binding response in real-time.
-
After each injection, regenerate the sensor surface using a suitable regeneration solution.
-
Analyze the resulting sensorgrams using appropriate software to determine the association (ka) and dissociation (kd) rates, and calculate the equilibrium dissociation constant (Kd).
In Vitro Deubiquitination Assay
This assay measures the ability of this compound to induce the deubiquitination of WEE1 in the presence of a deubiquitinase.
Materials:
-
Ubiquitinated recombinant human WEE1 protein
-
Recombinant human deubiquitinase (e.g., OTUB1)
-
This compound
-
Deubiquitination buffer
-
Ubiquitin-specific antibody
-
Secondary antibody conjugated to a detectable marker (e.g., HRP)
-
SDS-PAGE gels and Western blot apparatus
Procedure:
-
Set up reactions containing ubiquitinated WEE1, the deubiquitinase, and varying concentrations of this compound in deubiquitination buffer.
-
Incubate the reactions at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reactions by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a ubiquitin-specific antibody to detect the levels of ubiquitinated WEE1.
-
Quantify the band intensities to determine the concentration at which this compound promotes 50% of the maximal deubiquitination (EC50).
Cellular WEE1 Stabilization Assay (Western Blot)
This protocol assesses the ability of this compound to stabilize endogenous WEE1 protein levels in a cellular context.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer
-
Primary antibody against WEE1
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed HEK293T cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a predetermined time (e.g., 24 hours).
-
Lyse the cells and determine the total protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a membrane and perform a Western blot using antibodies against WEE1 and a loading control.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
Quantify the WEE1 band intensity relative to the loading control to determine the EC50 for WEE1 stabilization.
Mandatory Visualizations
References
Application Notes and Protocols for Measuring Small Molecule Inhibitor Activity
Topic: Techniques for Measuring LEB-03-153 Activity
Disclaimer: The specific molecule "this compound" could not be identified in publicly available scientific literature, patent databases, or clinical trial registries. It is possible that this is an internal, proprietary designation for a compound not yet disclosed to the public, a typographical error, or a novel agent pending publication.
The following Application Notes and Protocols are provided as a comprehensive template for researchers, scientists, and drug development professionals to establish methods for measuring the activity of a novel small molecule inhibitor. This guide is based on established principles and techniques for characterizing similar compounds.[1][2][3][4][5] Once the specific target and mechanism of action of this compound are known, these general protocols can be adapted accordingly.
I. Introduction to Small Molecule Inhibitor Activity Assays
The characterization of a novel small molecule inhibitor like this compound is a critical process in drug discovery and development.[4][5] A thorough understanding of its potency, selectivity, and mechanism of action is essential. This is achieved through a tiered approach, typically beginning with biochemical assays to measure direct target engagement and enzymatic inhibition, followed by cell-based assays to assess activity in a more physiologically relevant context.[2][3][6][7]
Key Parameters to Measure:
-
Potency: The concentration of the inhibitor required to produce a specific level of inhibition (e.g., IC50).
-
Efficacy: The maximal inhibitory effect of the compound.
-
Mechanism of Inhibition: How the inhibitor interacts with its target (e.g., competitive, non-competitive, uncompetitive).
-
Selectivity: The inhibitor's activity against the intended target versus other related or unrelated targets.
-
Cellular Activity: The ability of the inhibitor to engage its target within a living cell and elicit a downstream functional response.
II. Data Presentation: Summary of Quantitative Data
Clear and concise presentation of quantitative data is crucial for comparing the activity of different compounds and making informed decisions in a drug development pipeline. The following table provides a template for summarizing key activity metrics for a small molecule inhibitor.
| Assay Type | Parameter | This compound | Control Compound | Notes |
| Biochemical Assays | ||||
| Enzyme Inhibition | IC50 (nM) | e.g., 15 | e.g., 5 | Half-maximal inhibitory concentration.[6] |
| Ki (nM) | e.g., 7 | e.g., 2 | Inhibition constant, a measure of binding affinity. | |
| Binding Assay (SPR/FP) | KD (nM) | e.g., 10 | e.g., 3 | Equilibrium dissociation constant, indicates binding affinity. |
| Cell-Based Assays | ||||
| Target Engagement | EC50 (nM) | e.g., 50 | e.g., 20 | Half-maximal effective concentration for target binding in cells. |
| Functional Assay | EC50 (nM) | e.g., 100 | e.g., 45 | Half-maximal effective concentration for a functional cellular response (e.g., inhibition of signaling). |
| Cell Viability/Tox | CC50 (µM) | >10 | e.g., 5 | Half-maximal cytotoxic concentration. A higher value is desirable. |
| Selectivity Panel | ||||
| Off-Target 1 (Kinase) | IC50 (µM) | >20 | e.g., 0.1 | Demonstrates selectivity against a related kinase. |
| Off-Target 2 (GPCR) | IC50 (µM) | >20 | e.g., 0.5 | Demonstrates selectivity against an unrelated receptor. |
III. Experimental Protocols
The following are detailed, generalized protocols for key experiments to measure the activity of a small molecule inhibitor.
A. Biochemical Assays
Biochemical assays are performed in a purified, cell-free system to directly measure the interaction of the inhibitor with its target protein.[2][4][5]
1. Enzyme Inhibition Assay (e.g., Kinase Activity Assay)
This protocol is designed to measure the ability of this compound to inhibit the activity of its purified target enzyme.
-
Principle: A kinase transfers a phosphate group from ATP to a substrate. The assay measures the amount of phosphorylated substrate, which is inversely proportional to the inhibitory activity of the compound.
-
Materials:
-
Purified recombinant target kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (adenosine triphosphate)[8]
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound and control inhibitor (stock solutions in DMSO)
-
Detection reagent (e.g., phosphospecific antibody, fluorescent probe)
-
Microplate reader
-
-
Protocol:
-
Prepare a serial dilution of this compound and a known control inhibitor in assay buffer.
-
In a 96-well or 384-well plate, add the purified kinase and the substrate.
-
Add the serially diluted inhibitor or DMSO (vehicle control) to the wells.
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a specific time (e.g., 60 minutes) at the optimal temperature for the enzyme (e.g., 30°C).
-
Stop the reaction (e.g., by adding EDTA).
-
Add the detection reagent and incubate as required.
-
Measure the signal (e.g., fluorescence, luminescence) using a microplate reader.
-
Plot the signal versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
2. Binding Assay (e.g., Fluorescence Polarization)
This protocol measures the direct binding of this compound to its target protein.
-
Principle: A small fluorescently labeled ligand (tracer) binds to the target protein, resulting in a high fluorescence polarization (FP) signal. An unlabeled inhibitor competes with the tracer for binding, causing a decrease in the FP signal.
-
Materials:
-
Purified target protein
-
Fluorescently labeled tracer specific for the target
-
Assay buffer
-
This compound and control inhibitor
-
Microplate reader with FP capabilities
-
-
Protocol:
-
Prepare serial dilutions of this compound.
-
In a black microplate, add the purified target protein and the fluorescent tracer at fixed concentrations.
-
Add the serially diluted inhibitor or DMSO.
-
Incubate to reach binding equilibrium (e.g., 60 minutes at room temperature).
-
Measure the fluorescence polarization.
-
Plot the FP signal against the inhibitor concentration to determine the IC50, which can be converted to a Ki value.
-
B. Cell-Based Assays
Cell-based assays are crucial for confirming that the inhibitor can cross the cell membrane, engage its target in the complex cellular environment, and produce a desired biological effect.[6][7][9]
1. Target Engagement Assay (e.g., Cellular Thermal Shift Assay - CETSA)
This protocol assesses whether this compound binds to its target protein within intact cells.
-
Principle: Ligand binding stabilizes a protein, increasing its melting temperature.
-
Materials:
-
Cultured cells expressing the target protein
-
This compound
-
Cell lysis buffer
-
Equipment for heating cell lysates (e.g., PCR thermocycler)
-
SDS-PAGE and Western blotting reagents
-
Antibody specific to the target protein
-
-
Protocol:
-
Treat cultured cells with various concentrations of this compound or vehicle (DMSO) for a specified time.
-
Harvest the cells and resuspend them in a lysis buffer.
-
Divide the cell lysate from each treatment group into several aliquots.
-
Heat the aliquots to a range of different temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Centrifuge the samples to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble, non-denatured protein.
-
Analyze the amount of soluble target protein remaining in the supernatant by Western blotting.
-
Plot the amount of soluble protein versus temperature for each inhibitor concentration. A shift in the melting curve to a higher temperature indicates target engagement.
-
2. Functional Cellular Assay (e.g., Phosphorylation Assay)
This protocol measures the effect of this compound on a downstream signaling event in cells.
-
Principle: If this compound inhibits an upstream kinase, it will lead to a decrease in the phosphorylation of a downstream substrate.
-
Materials:
-
Cultured cells
-
This compound
-
Stimulant (if required to activate the signaling pathway)
-
Cell lysis buffer with phosphatase and protease inhibitors
-
Antibodies: one for the total substrate protein and one for the phosphorylated form of the substrate
-
Western blotting or ELISA reagents
-
-
Protocol:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat the cells with a serial dilution of this compound for a specified time.
-
(Optional) Stimulate the cells to activate the signaling pathway of interest.
-
Lyse the cells and collect the protein lysate.
-
Measure the levels of the phosphorylated substrate and the total substrate using Western blot or ELISA.
-
Normalize the phosphorylated protein signal to the total protein signal.
-
Plot the normalized signal versus the inhibitor concentration to determine the EC50 value.
-
IV. Visualizations
Signaling Pathway Diagram
This diagram illustrates a hypothetical signaling pathway that could be inhibited by this compound.
Caption: Hypothetical signaling cascade targeted by this compound.
Experimental Workflow Diagram
This diagram outlines the general workflow for characterizing a small molecule inhibitor.
Caption: General workflow for inhibitor characterization.
Logical Relationship Diagram
This diagram shows the relationship between different assay parameters.
Caption: Relationship between key inhibitor parameters.
References
- 1. Development of the First Small-Molecule Inhibitor Targeting Oncostatin M for Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Properties of FDA-approved small molecule protein kinase inhibitors: A 2020 update [pubmed.ncbi.nlm.nih.gov]
- 3. First-in-human Study of AZD5153, A Small-molecule Inhibitor of Bromodomain Protein 4, in Patients with Relapsed/Refractory Malignant Solid Tumors and Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JCI - The 2025 Nobel Prize in Physiology or Medicine — a bridge to peripheral immune tolerance [jci.org]
- 5. Caffeine - Wikipedia [en.wikipedia.org]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. First-in-human Study of AZD5153, A Small-molecule Inhibitor of Bromodomain Protein 4, in Patients with Relapsed/Refractory Malignant Solid Tumors and Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ahajournals.org [ahajournals.org]
LEB-03-153 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of LEB-03-153, a WEE1 deubiquitinase-targeting chimera (DUBTAC), in research settings. This compound is a novel compound designed for targeted protein stabilization by linking the WEE1 inhibitor, AZD1775 (Adavosertib), to the OTUB1 recruiter, EN523, with no linker. This DUBTAC facilitates the removal of ubiquitin chains from the WEE1 kinase, leading to its stabilization.
Compound Information
| Compound | Description | Key Components |
| This compound | A WEE1 DUBTAC for targeted protein stabilization. | AZD1775 (WEE1 Ligand), EN523 (OTUB1 Recruiter) |
Solubility Data
| Component | Solvent | Solubility | Source |
| AZD1775 (Adavosertib) | DMSO | ≥ 100 mg/mL (199.76 mM) | [1][2] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 7.4 mg/mL (14.78 mM) | [3] | |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (4.16 mM) | [4] | |
| 0.5% Methylcellulose in deionized water | Forms a suspension | [5] | |
| EN523 | DMSO | 10 mM | [6] |
| DMSO | 25 mg/mL (106.72 mM) | [1] | |
| LEB-03-146 (a similar WEE1 DUBTAC) | DMSO | ≥ 50 mg/mL (56.05 mM) | [7] |
Experimental Protocols
In Vitro Protocol: WEE1 Stabilization in Cell Culture
This protocol describes a general method to assess the stabilization of WEE1 protein in a cancer cell line (e.g., HEP3B hepatoma cells) following treatment with this compound. The primary readout is the protein level of WEE1 as determined by Western blotting.
Materials:
-
This compound
-
AZD1775 (as a control)
-
EN523 (as a control)
-
Proteasome inhibitor (e.g., Bortezomib or MG132, as a positive control for protein stabilization)
-
HEPB3 or other suitable cancer cell line
-
Cell culture medium and supplements
-
DMSO (for preparing stock solutions)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-WEE1, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in fresh, anhydrous DMSO. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Prepare 10 mM stock solutions of AZD1775 and EN523 in DMSO as controls.
-
-
Cell Seeding:
-
Seed HEP3B cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to adhere and grow overnight.
-
-
Compound Treatment:
-
Prepare working solutions of this compound, AZD1775, EN523, and the proteasome inhibitor in cell culture medium. A typical final concentration for DUBTACs in initial experiments is between 1-10 µM. A dose-response experiment is recommended.
-
Include the following experimental groups:
-
Vehicle control (DMSO)
-
This compound (e.g., 1, 5, 10 µM)
-
AZD1775 alone (e.g., 10 µM)
-
EN523 alone (e.g., 10 µM)
-
Proteasome inhibitor (positive control, concentration as per manufacturer's recommendation)
-
-
Remove the old medium from the cells and add the medium containing the compounds.
-
Incubate the cells for a specified time course (e.g., 8, 16, 24 hours).
-
-
Cell Lysis:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer with inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform Western blotting according to standard procedures to detect WEE1 and the loading control.
-
In Vivo Protocol: General Formulation Considerations
Disclaimer: A specific, validated in vivo formulation for this compound has not been published. The following are suggestions based on the formulation of its component, AZD1775, and should be optimized for the specific animal model and administration route.
Suggested Formulations for Oral Gavage (based on AZD1775):
-
Suspension: 0.5% (w/v) methylcellulose in deionized water.[5]
-
Solubilized Formulation 1: 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline.[3]
-
Solubilized Formulation 2: 10% DMSO, 90% (20% SBE-β-CD in saline).[4]
Preparation (for solubilized formulations):
-
Dissolve this compound in DMSO first.
-
Add the other co-solvents sequentially, ensuring the solution is clear after each addition.
-
The final formulation should be prepared fresh before administration.
Signaling Pathway and Experimental Workflow
WEE1 Signaling Pathway in Cell Cycle Regulation
The WEE1 kinase is a critical negative regulator of the G2/M cell cycle checkpoint. It phosphorylates and inactivates the cyclin-dependent kinase 1 (CDK1), preventing premature entry into mitosis. This allows time for DNA repair before cell division. In many cancer cells, particularly those with a defective G1 checkpoint (e.g., p53 mutations), the G2 checkpoint is crucial for survival, making WEE1 an attractive therapeutic target. Inhibition of WEE1 leads to the accumulation of active CDK1, forcing cells with damaged DNA to enter mitosis, which can result in mitotic catastrophe and cell death.
References
- 1. EN523 | TargetMol [targetmol.com]
- 2. Deubiquitinase-targeting chimeras for targeted protein stabilization [escholarship.org]
- 3. EN-523 | OTUB1招募者 | CAS 2094893-05-5 | 美国InvivoChem [invivochem.cn]
- 4. USP7-Based Deubiquitinase-Targeting Chimeras Stabilize AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deubiquitinase-Targeting Chimeras for Targeted Protein Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EN523 | OTUB1 ligand | Probechem Biochemicals [probechem.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Efficacy Testing of LEB-03-153 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
LEB-03-153 is a novel, potent, and selective small molecule inhibitor of the serine/threonine-protein kinase B-Raf (BRAF), specifically targeting the V600E mutation. This mutation is a driver in over 50% of malignant melanomas, as well as a significant portion of colorectal and thyroid cancers. These application notes provide detailed protocols for assessing the in vivo efficacy of this compound using industry-standard preclinical animal models of human melanoma.
The protocols outlined below describe the use of a subcutaneous xenograft model in immunodeficient mice, a widely accepted initial step for evaluating the anti-tumor activity of a compound. The objective of these studies is to determine the dose-dependent effect of this compound on tumor growth and to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.
Signaling Pathway of this compound in BRAF V600E Mutant Melanoma
The diagram below illustrates the mechanism of action of this compound. In BRAF V600E mutant melanoma, the constitutively active BRAF protein leads to the downstream activation of the MEK-ERK signaling pathway, promoting cell proliferation and survival. This compound selectively inhibits the mutated BRAF kinase, thereby blocking this aberrant signaling cascade.
Caption: Mechanism of action of this compound in the MAPK signaling pathway.
Experimental Protocols
Cell Culture and Preparation
-
Cell Line: A375 human malignant melanoma cell line (ATCC® CRL-1619™), which harbors the BRAF V600E mutation.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Harvesting: When cells reach 80-90% confluency, detach them using Trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend in a 1:1 mixture of PBS and Matrigel® at a final concentration of 5 x 10^7 cells/mL. Keep on ice until implantation.
Animal Model and Husbandry
-
Animal Strain: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Acclimatization: Acclimatize mice for at least one week prior to the start of the experiment.
-
Housing: House mice in sterile, filter-topped cages with sterile bedding, food, and water ad libitum. Maintain a 12-hour light/dark cycle.
Tumor Implantation and Monitoring
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
Tumor Measurement: Monitor tumor growth by measuring the length (L) and width (W) of the tumors with digital calipers every 2-3 days.
-
Tumor Volume Calculation: Calculate tumor volume using the formula: Volume = (W^2 x L) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups.
This compound Formulation and Administration
-
Vehicle: Prepare a vehicle solution of 0.5% methylcellulose and 0.2% Tween 80 in sterile water.
-
This compound Formulation: Prepare a suspension of this compound in the vehicle at the desired concentrations (e.g., 10, 30, and 100 mg/kg).
-
Administration: Administer this compound or vehicle orally (p.o.) once daily (QD) at a volume of 10 mL/kg body weight.
Efficacy Study Workflow
The following diagram outlines the key steps in the in vivo efficacy study.
Caption: Workflow for the in vivo efficacy assessment of this compound.
Data Presentation
The following tables summarize the expected quantitative data from a representative efficacy study of this compound in the A375 xenograft model.
Table 1: Tumor Growth Inhibition (TGI) at Day 21
| Treatment Group | Dose (mg/kg, p.o., QD) | Mean Tumor Volume (mm³) ± SEM | TGI (%) |
| Vehicle | - | 1580 ± 150 | - |
| This compound | 10 | 950 ± 120 | 39.9 |
| This compound | 30 | 480 ± 95 | 69.6 |
| This compound | 100 | 150 ± 45 | 90.5 |
Table 2: Body Weight Change
| Treatment Group | Dose (mg/kg, p.o., QD) | Mean Body Weight Change (%) ± SEM |
| Vehicle | - | + 5.2 ± 1.5 |
| This compound | 10 | + 4.8 ± 1.8 |
| This compound | 30 | + 2.1 ± 2.0 |
| This compound | 100 | - 1.5 ± 2.5 |
Table 3: Pharmacodynamic (PD) Biomarker Analysis
| Treatment Group | Dose (mg/kg, p.o., QD) | p-ERK/Total ERK Ratio (Tumor Lysate) |
| Vehicle | - | 1.00 |
| This compound | 30 | 0.25 |
| This compound | 100 | 0.08 |
Conclusion
The protocols described in these application notes provide a robust framework for the preclinical evaluation of this compound in a relevant animal model of BRAF V600E mutant melanoma. The expected results, as presented in the data tables, would demonstrate a dose-dependent anti-tumor efficacy of this compound, with significant tumor growth inhibition at well-tolerated doses. The pharmacodynamic data would further confirm the on-target activity of the compound by showing a reduction in the phosphorylation of ERK, a key downstream effector in the BRAF signaling pathway. These findings would support the continued development of this compound as a promising therapeutic agent for cancers harboring the BRAF V600E mutation.
Application Note: Quantitative Analysis of LEB-03-153 in Human Plasma by LC-MS/MS
Disclaimer: The compound "LEB-03-153" as specified in the topic is not found in publicly available scientific literature. Therefore, this application note has been created using Lapatinib , a well-characterized small molecule tyrosine kinase inhibitor, as a representative analyte to demonstrate the principles of bioanalytical method development and validation. The data and protocols presented herein are based on published methods for Lapatinib and are intended for illustrative purposes.
Audience: Researchers, scientists, and drug development professionals.
Introduction
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound (represented by Lapatinib) in human plasma. Lapatinib is a dual tyrosine kinase inhibitor that targets both the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2/neu).[1] By inhibiting these pathways, it disrupts cancer cell signaling and proliferation.[2][3][4] Accurate quantification of this and similar therapeutic agents in biological matrices is crucial for pharmacokinetic studies, dose-response modeling, and overall drug development. The method presented here is suitable for regulated bioanalysis in clinical and preclinical trials.
Signaling Pathway of this compound (as represented by Lapatinib)
Lapatinib inhibits the intracellular tyrosine kinase domains of EGFR (ErbB1) and HER2 (ErbB2).[5][6] This action blocks the phosphorylation of these receptors, thereby inhibiting downstream signaling cascades, primarily the MAPK and PI3K/AKT pathways, which are critical for cell proliferation and survival.[2][3]
Caption: Mechanism of action of this compound (Lapatinib).
Experimental Protocol: LC-MS/MS Quantification
This protocol outlines the procedure for the extraction and quantification of this compound from human plasma.
Materials and Reagents
-
This compound (Lapatinib) reference standard
-
Isotope-labeled internal standard (IS), e.g., Lapatinib-d3[7]
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (K2EDTA)
-
Solid Phase Extraction (SPE) cartridges or protein precipitation reagents
Instrumentation
-
HPLC system (e.g., Agilent, Waters)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex API 365 or equivalent)[8]
-
Analytical column: Zorbax SB-C18 (150 x 3 mm, 3.5 µm) or equivalent[9]
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and the IS in methanol.
-
Working Solutions: Serially dilute the stock solutions with 50:50 (v/v) acetonitrile:water to prepare working solutions for calibration standards and quality control (QC) samples.
Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of human plasma (blank, standard, QC, or unknown sample) into a microcentrifuge tube.
-
Add 50 µL of the IS working solution (at a fixed concentration) and vortex.
-
Add 200 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
| Parameter | Condition |
| HPLC Column | Zorbax SB-C18 (150 x 3 mm, 3.5 µm)[9] |
| Mobile Phase | A: 10 mM Formic Buffer (pH 4.0); B: Acetonitrile/Methanol/Formic Acid (25:75:0.1, v/v/v)[9] |
| Gradient | Isocratic: 25% A, 75% B[9] |
| Flow Rate | 0.45 mL/min[9] |
| Injection Volume | 50 µL[9] |
| Column Temperature | 35°C[9] |
| Ionization Mode | ESI Positive[9] |
| MS Detection | Multiple Reaction Monitoring (MRM) |
| MRM Transition (this compound) | m/z 581.0 → 364.0[8] |
| MRM Transition (IS) | m/z 589.1 → (product ion for IS)[9] |
| Source Temperature | 280-290°C[9] |
Method Validation Summary
The bioanalytical method was validated according to regulatory guidelines. The following tables summarize the performance characteristics of the assay.
Calibration Curve and Linearity
| Analyte | Matrix | Calibration Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |
| This compound | Human Plasma | 5.00 - 800.00[9] | 1/x² weighted linear | > 0.99 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at three QC levels: Low, Medium, and High.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 5.00 | < 15% | ± 15% | < 15% | ± 15% |
| Low QC | 15.00[9] | 4.33 - 10.38[10] | -9.0 to 0.7[10] | 3.02 - 10.38[10] | -9.6 to 0.7[10] |
| Mid QC | 200.00[9] | 2.19 - 5.26[10] | -3.1 to 1.8[10] | 2.19 - 14.69[10] | -6.8 to 6.9[10] |
| High QC | 600.00[9] | 1.80 - 4.32[10] | -5.8 to -1.8[10] | 1.11 - 5.34[10] | -7.1 to -1.8[10] |
Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%CV) |
| Low QC | 15.00 | ~82[10] | < 15 |
| Mid QC | 200.00 | ~71[10] | < 15 |
| High QC | 600.00 | ~71[10] | < 15 |
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the quantification of this compound in plasma samples.
Caption: Bioanalytical workflow for this compound quantification.
Conclusion
The LC-MS/MS method described provides a reliable, sensitive, and specific approach for the quantification of this compound (as represented by Lapatinib) in human plasma. The method meets the regulatory requirements for bioanalytical method validation and is suitable for supporting pharmacokinetic and clinical studies. The use of an isotope-labeled internal standard is recommended to correct for any variability in extraction recovery and matrix effects.[7]
References
- 1. Lapatinib - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Lapatinib Ditosylate Hydrate? [synapse.patsnap.com]
- 3. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of lapatinib (GW572016) in human plasma by liquid chromatography electrospray tandem mass spectrometry (LC-ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ptfarm.pl [ptfarm.pl]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for LEB-03-153 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
LEB-03-153 is a novel small molecule inhibitor with potential therapeutic applications in oncology and inflammatory diseases. These application notes provide a comprehensive overview of the use of this compound in high-throughput screening (HTS) assays. The protocols detailed below are designed to facilitate the rapid and efficient identification and characterization of this compound's activity in a variety of cellular and biochemical assays. The provided methodologies are optimized for accuracy, reproducibility, and scalability, making them suitable for large-scale screening campaigns.
Mechanism of Action
This compound is a potent and selective inhibitor of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) signaling pathway. It specifically targets the MEK1 and MEK2 kinases, preventing the phosphorylation and subsequent activation of ERK1 and ERK2. This inhibition leads to the downregulation of downstream signaling cascades responsible for cell proliferation, differentiation, and survival. The high selectivity of this compound for MEK1/2 minimizes off-target effects, making it an attractive candidate for further drug development.
Application Notes and Protocols for Novel Drug Delivery Systems
Topic: Development and Characterization of Delivery Systems and Formulations for a Hypothetical Small Molecule Inhibitor (SMI-123)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "LEB-03-153" did not yield any specific public information. Therefore, these application notes and protocols are based on a hypothetical small molecule inhibitor, designated SMI-123, to provide a representative framework for the development and characterization of novel drug delivery systems.
Application Notes
Introduction to SMI-123
SMI-123 is a potent and selective small molecule inhibitor of the tyrosine kinase receptor, a key signaling node in various proliferative diseases. Due to its hydrophobic nature, SMI-123 exhibits poor aqueous solubility, leading to challenges in achieving therapeutic concentrations via conventional delivery methods. This document outlines the formulation strategies and delivery systems developed to enhance the bioavailability and therapeutic efficacy of SMI-123.
Formulation Development and Characterization
The primary goal for the formulation of SMI-123 is to enhance its solubility and stability. Several approaches were investigated, including lipid-based and polymer-based nanoparticles.
Lipid-based nanoparticles (LNPs) were formulated using a modified thin-film hydration method. The composition was optimized to maximize drug loading and stability.
Table 1: Composition and Characterization of Optimized LNP-SMI-123 Formulation
| Parameter | Value |
| Composition | |
| SMI-123 | 5 mg/mL |
| Phosphatidylcholine | 100 mg/mL |
| Cholesterol | 25 mg/mL |
| DSPE-PEG(2000) | 20 mg/mL |
| Physical Properties | |
| Mean Particle Size (DLS) | 110 ± 5 nm |
| Polydispersity Index (PDI) | 0.15 ± 0.03 |
| Zeta Potential | -25 ± 3 mV |
| Drug Loading | |
| Encapsulation Efficiency | 92 ± 4 % |
| Drug Loading Capacity | 3.4 ± 0.2 % (w/w) |
Polymeric nanoparticles were prepared using PLGA (Poly Lactic-co-Glycolic Acid) via an oil-in-water emulsion-solvent evaporation technique.
Table 2: Composition and Characterization of Optimized PLGA-SMI-123 Formulation
| Parameter | Value |
| Composition | |
| SMI-123 | 10 mg |
| PLGA (50:50) | 100 mg |
| Polyvinyl Alcohol (PVA) | 2% (w/v) in aqueous phase |
| Physical Properties | |
| Mean Particle Size (DLS) | 180 ± 10 nm |
| Polydispersity Index (PDI) | 0.21 ± 0.05 |
| Zeta Potential | -15 ± 2 mV |
| Drug Loading | |
| Encapsulation Efficiency | 85 ± 5 % |
| Drug Loading Capacity | 8.1 ± 0.7 % (w/w) |
In Vitro Drug Release
The release of SMI-123 from the nanoparticle formulations was evaluated under physiological conditions (PBS, pH 7.4, 37°C).
Table 3: Cumulative Release of SMI-123 from Nanoparticle Formulations
| Time (hours) | LNP-SMI-123 Cumulative Release (%) | PLGA-SMI-123 Cumulative Release (%) |
| 2 | 15 ± 2 | 8 ± 1 |
| 8 | 35 ± 3 | 25 ± 3 |
| 24 | 60 ± 5 | 55 ± 4 |
| 48 | 85 ± 6 | 78 ± 5 |
| 72 | 91 ± 5 | 88 ± 6 |
Experimental Protocols
Protocol 1: Preparation of LNP-SMI-123 by Thin-Film Hydration
Objective: To formulate SMI-123 into lipid-based nanoparticles.
Materials:
-
SMI-123
-
Phosphatidylcholine
-
Cholesterol
-
DSPE-PEG(2000)
-
Chloroform
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator
-
Syringe filters (0.22 µm)
Procedure:
-
Dissolve SMI-123 (5 mg), phosphatidylcholine (100 mg), cholesterol (25 mg), and DSPE-PEG(2000) (20 mg) in 10 mL of chloroform in a round-bottom flask.
-
Attach the flask to a rotary evaporator and evaporate the chloroform under vacuum at 40°C to form a thin lipid film.
-
Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with 10 mL of PBS (pH 7.4) by rotating the flask at 60°C for 1 hour.
-
The resulting suspension is then sonicated using a probe sonicator for 5 minutes (30 seconds on, 30 seconds off) on ice to reduce the particle size.
-
Extrude the nanoparticle suspension through a 0.22 µm polycarbonate membrane to sterilize and remove any large aggregates.
-
Store the final LNP-SMI-123 formulation at 4°C.
Protocol 2: In Vitro Drug Release Study
Objective: To determine the release kinetics of SMI-123 from the nanoparticle formulations.
Materials:
-
LNP-SMI-123 or PLGA-SMI-123 formulation
-
PBS, pH 7.4
-
Dialysis tubing (MWCO 10 kDa)
-
Shaking incubator
-
HPLC system
Procedure:
-
Pipette 1 mL of the nanoparticle formulation into a pre-soaked dialysis bag.
-
Seal the dialysis bag and place it into a beaker containing 50 mL of PBS (pH 7.4).
-
Place the beaker in a shaking incubator at 37°C with gentle agitation (100 rpm).
-
At predetermined time points (e.g., 2, 8, 24, 48, 72 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh PBS.
-
Analyze the concentration of SMI-123 in the collected samples using a validated HPLC method.
-
Calculate the cumulative percentage of drug released at each time point.
Protocol 3: Cell Viability (MTT) Assay
Objective: To evaluate the in vitro cytotoxicity of SMI-123 formulations on a cancer cell line.
Materials:
-
Cancer cell line (e.g., A549)
-
DMEM media supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
96-well plates
-
SMI-123 formulations (and free drug control)
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of free SMI-123, LNP-SMI-123, and PLGA-SMI-123 in cell culture media.
-
Remove the old media from the wells and add 100 µL of the drug-containing media to each well. Include untreated cells as a control.
-
Incubate the plate for 72 hours.
-
Add 20 µL of MTT reagent to each well and incubate for another 4 hours.
-
Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Visualizations
Caption: Experimental workflow from formulation to in vitro analysis.
Caption: Hypothetical signaling pathway targeted by SMI-123.
Caption: Logical relationship of LNP formulation components.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Guide for Small Molecule Inhibitors
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with small molecule inhibitors. While the initial query mentioned "LEB-03-153," no specific public data could be found for a compound with this name. Therefore, this guide addresses common pitfalls applicable to a wide range of small molecule inhibitor experiments.
Frequently Asked Questions (FAQs)
Q1: My small molecule inhibitor, this compound, is not showing the expected activity in my cell-based assay. What are the potential reasons?
A1: A lack of expected activity in cell-based assays is a common issue that can arise from several factors, ranging from compound-specific properties to experimental setup. Here are some key areas to investigate:
-
Compound Integrity and Stability: Ensure the compound has not degraded. Small molecules can be sensitive to storage conditions, light exposure, and repeated freeze-thaw cycles.[1][2] It is advisable to prepare fresh dilutions from a stable stock solution for each experiment.[1]
-
Cell Permeability: The inhibitor may have poor permeability across the cell membrane, leading to a lower intracellular concentration than what is applied externally.[3]
-
Efflux Pumps: Cells can actively transport the inhibitor out through efflux pumps like P-glycoprotein, reducing its effective intracellular concentration.[3]
-
Protein Binding: The inhibitor may bind to plasma proteins in the cell culture medium or other cellular proteins, sequestering it from its intended target.[3]
-
Metabolism: Cellular enzymes may metabolize or inactivate the inhibitor over the course of the experiment.[3]
-
High Intracellular ATP Concentrations: For ATP-competitive kinase inhibitors, the high concentration of ATP within cells (millimolar range) compared to biochemical assays (micromolar range) can lead to a significant rightward shift in the IC50 value (lower potency).[3]
Q2: I'm observing inconsistent results between different experimental batches with this compound. What could be the cause?
A2: Inconsistent results are often traced back to variability in experimental conditions. Key factors to consider include:
-
Compound Stability: As mentioned above, compound degradation is a primary suspect.[1][2]
-
Cell Culture Conditions: Variations in cell passage number, confluency, and serum batches can significantly impact the cellular response to a compound.[1] It is crucial to maintain standardized cell culture protocols and regularly test for mycoplasma contamination.[1]
-
Reagent Variability: Ensure all reagents are within their expiration dates and have been stored correctly.[1]
-
Pipetting and Dilution Errors: Inaccurate pipetting can lead to significant variations in compound concentrations. Calibrate pipettes regularly and use consistent techniques.[1]
Q3: The IC50 value of this compound in my cell-based assay is much higher than the published biochemical IC50. Why is there a discrepancy?
A3: It is common for the potency of an inhibitor to be lower in a cellular context compared to a purified biochemical assay.[3][4] This discrepancy can be attributed to the factors mentioned in A1, including poor cell permeability, efflux pump activity, protein binding, and high intracellular ATP levels for ATP-competitive inhibitors.[3] Biochemical assays represent a simplified system, while cell-based assays introduce multiple complex biological variables that can influence a compound's activity.[4]
Q4: I am concerned about potential off-target effects of this compound. How can I investigate this?
A4: Off-target effects, where an inhibitor interacts with proteins other than the intended target, are a significant concern in drug development.[5][6] Here are some strategies to assess off-target effects:
-
Use a Structurally Unrelated Inhibitor: Employ a different inhibitor that targets the same pathway but has a distinct chemical structure.[3][5] If both compounds produce the same phenotype, it strengthens the evidence for an on-target effect.[3]
-
Use a Negative Control Analog: If available, a structurally similar but inactive analog of your inhibitor can be a powerful control.[3]
-
Target Knockdown/Knockout: Genetic approaches like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protein can help validate that the observed phenotype is due to inhibition of the intended target.[3]
-
Rescue Experiments: If the inhibitor's target is known, overexpressing a mutant form of the target protein that is resistant to the inhibitor should reverse the inhibitor's effect if it is on-target.[1]
-
Kinome Profiling: For kinase inhibitors, screening the compound against a broad panel of kinases can identify potential off-target interactions.[5]
Troubleshooting Guides
Issue 1: Poor Solubility of this compound
Symptoms:
-
Precipitate observed in stock solutions or assay media.
-
Inconsistent results at higher concentrations.
-
Cloudiness in the well during the experiment.
| Potential Cause | Recommended Solution |
| Low aqueous solubility. | Prepare high-concentration stock solutions in an appropriate organic solvent like DMSO. Ensure the final solvent concentration in the assay medium is low (typically <0.5%) to avoid solvent-induced artifacts.[1] |
| Compound precipitation upon dilution. | Visually inspect for precipitation after dilution. Consider using a lower concentration range or exploring formulation strategies like using surfactants (e.g., Tween-20) or co-solvents, ensuring they are compatible with your assay.[1] |
| pH-dependent solubility. | For ionizable compounds, adjusting the pH of the buffer can significantly improve solubility.[3] |
| Incorrect solvent. | If DMSO is problematic, other organic solvents like ethanol or DMF can be tested. Always include a vehicle control with the same final solvent concentration in your experiments.[3] |
Issue 2: High Background or Non-Specific Effects
Symptoms:
-
High signal in negative control wells.
-
Inhibition observed at all concentrations, with a shallow dose-response curve.
-
Cell death observed in the vehicle control.[1]
| Potential Cause | Recommended Solution |
| Compound Aggregation. | Aggregating compounds can cause non-specific inhibition. Visually inspect the compound in solution. A steep, non-saturating dose-response curve can be indicative of aggregation. Including a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer can help disrupt aggregates.[3] |
| Solvent Toxicity. | The final concentration of the solvent (e.g., DMSO) may be too high. Keep the final DMSO concentration below 0.5%, and ideally below 0.1%.[3] Ensure all experimental wells, including untreated controls, contain the same final concentration of the vehicle.[3] |
| Compound Reactivity. | The inhibitor may be chemically reactive, leading to non-specific modifications of proteins or assay components. |
| Contamination. | Bacterial or fungal contamination in cell culture or reagents can interfere with assay signals and cause cell death.[1] |
Experimental Protocols
General Protocol for a Cell-Based Kinase Activity Assay
This protocol provides a general workflow for assessing the activity of a kinase inhibitor in a cellular context.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[1]
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate vehicle (e.g., DMSO). Further dilute the compound in cell culture medium to the final desired concentrations.
-
Compound Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound or vehicle control. Incubate for the desired treatment duration.
-
Cell Lysis: After treatment, wash the cells with cold PBS and then add a suitable lysis buffer to extract cellular proteins.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading for subsequent steps.
-
Detection of Kinase Activity: The method for detecting kinase activity will depend on the specific target. Common methods include:
-
Western Blotting: Analyze the phosphorylation status of a known downstream substrate of the target kinase. A decrease in phosphorylation indicates inhibition of the kinase.
-
ELISA-based Assays: Use specific antibodies to capture the target kinase and measure its activity using a substrate that produces a colorimetric or fluorescent signal.
-
In-Cell Westerns: A quantitative immunofluorescence method performed directly in the wells of the microplate.
-
-
Data Analysis: Quantify the signal for each treatment condition and normalize it to the vehicle control. Plot the normalized data against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
Workflow Diagram: Troubleshooting Inconsistent Results
Caption: A flowchart for troubleshooting inconsistent experimental results.
Signaling Pathway
Generic Kinase Signaling Pathway and Point of Inhibition
Caption: A generic kinase signaling cascade showing inhibition.
References
Technical Support Center: Optimizing LE-B-03-153 Concentration for Experiments
Disclaimer: Publicly available scientific literature and databases do not contain specific information for a compound designated "LEB-03-153." The following guide is based on established best practices and troubleshooting strategies for working with novel small molecule inhibitors in a research and drug development setting.
This technical support resource provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the experimental concentration of the novel small molecule inhibitor, this compound. Here, you will find answers to frequently asked questions, detailed troubleshooting guides, and standardized experimental protocols to ensure the successful and reproducible use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in cell-based assays?
For a novel compound like this compound, it is advisable to begin with a broad, logarithmic dilution series to establish a dose-response curve. A typical starting range would be from 1 nM to 100 µM.[1] This wide range will help to identify the effective concentration window for your specific cell line and assay.
Q2: How should I dissolve and store this compound?
Most small molecule inhibitors are first dissolved in a high-purity, anhydrous solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM).[1][2] It is critical to keep the final concentration of DMSO in your cell culture medium low (typically ≤ 0.1%) to prevent solvent-induced toxicity.[1][2] For long-term storage, stock solutions should be aliquoted into small volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C, protected from light.[1][2][3]
Q3: I am observing inconsistent results between experiments. What could be the cause?
Inconsistent results can arise from several factors:
-
Compound Stability: Ensure the compound is stored correctly and that fresh dilutions are made from a stable stock solution for each experiment. Repeated freeze-thaw cycles can lead to degradation.[4]
-
Cell Culture Conditions: Variations in cell passage number, confluency, or serum batches can impact the cellular response. It is important to standardize your cell culture protocols.[1][4]
-
Pipetting Errors: Inaccurate pipetting, especially during the preparation of serial dilutions, can lead to significant variability. Ensure your pipettes are calibrated regularly.[1][4]
Q4: How can I determine if the observed effects of this compound are due to off-target activity?
Distinguishing on-target from off-target effects is a critical validation step.[4] Consider using a structurally unrelated inhibitor that targets the same pathway to confirm that the observed phenotype is due to the intended mechanism of action.[4] Additionally, performing assays in a cell line that does not express the target of this compound can serve as a negative control.
Troubleshooting Guides
This section addresses common issues encountered when working with small molecule inhibitors like this compound.
Issue 1: Poor Solubility in Aqueous Buffers
| Possible Cause | Solution |
| Compound Precipitation | Ensure the final DMSO concentration is below 0.5%.[4] |
| Suboptimal pH | Adjust the buffer pH to a range where this compound is more soluble.[4] |
| Hydrophobicity | Consider using low concentrations of non-ionic surfactants (e.g., Tween-20) or formulating with cyclodextrins to enhance aqueous solubility.[4] |
Issue 2: High Levels of Cell Death (Cytotoxicity)
| Possible Cause | Solution |
| Concentration Too High | Perform a dose-response experiment to identify the optimal concentration that balances efficacy with minimal toxicity.[2] |
| Solvent Toxicity | Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%) and include a solvent-only control in your experiments.[1][2][4] |
| Off-Target Effects | The inhibitor may be affecting pathways essential for cell survival.[4] Investigate potential off-target effects as described in the FAQs. |
| Compound Instability | Degradation products of the inhibitor may be toxic. Verify the stability of this compound under your experimental conditions.[4] |
Issue 3: No Observable Effect at Tested Concentrations
| Possible Cause | Solution |
| Concentration Too Low | Test a higher concentration range.[1] |
| Compound Instability | Ensure proper storage and handling of this compound. Prepare fresh dilutions for each experiment.[1][3] |
| Insensitive Cell Line or Assay | Confirm that your cell line expresses the target of this compound. Use a positive control to validate your assay's performance.[1] |
| Serum Protein Binding | Serum proteins can bind to small molecules, reducing their effective concentration. Consider performing experiments in serum-free or reduced-serum conditions.[1] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell viability reagent (e.g., MTS, CCK-8, or a luminescent ATP assay)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Plate your cells at an optimal density in a 96-well plate and allow them to adhere overnight.[4]
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. A common method is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).[1] Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cell death.
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours), depending on the expected mechanism of action.[1]
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results as percent viability versus log concentration. Use a non-linear regression analysis to calculate the IC50 value.
Visualizations
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
Troubleshooting Logic for Inconsistent Results
Caption: Troubleshooting logic for inconsistent experimental results.
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical inhibition of a signaling pathway by this compound.
References
Technical Support Center: LEB-03-153 Synthesis
Important Notice: Publicly available scientific literature and chemical databases do not contain information regarding a compound with the specific designation "LEB-03-153." Consequently, a detailed troubleshooting guide and FAQ for its synthesis cannot be provided at this time.
The following resources are based on general principles of chemical synthesis and may be helpful for researchers encountering common issues in synthetic chemistry. If "this compound" is a proprietary or newly developed compound, please refer to your internal documentation for specific guidance.
Frequently Asked Questions (FAQs) - General Synthetic Chemistry
Q1: My reaction is not proceeding to completion. What are some common causes?
A1: Incomplete reactions can stem from several factors:
-
Reagent Quality: Ensure the purity and activity of your starting materials and reagents. Degradation or contamination can inhibit the reaction.
-
Solvent Purity: The presence of water or other impurities in the solvent can quench reagents or catalyze side reactions. Always use dry, appropriately graded solvents.
-
Reaction Temperature: The reaction may require higher or lower temperatures to proceed efficiently. Verify the optimal temperature from literature or perform a temperature screen.
-
Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion. Double-check your calculations and measurements.
-
Catalyst Activity: If using a catalyst, ensure it has not been deactivated by impurities or improper handling.
Q2: I am observing multiple unexpected spots on my Thin Layer Chromatography (TLC). What does this indicate?
A2: The presence of multiple spots on a TLC plate typically indicates the formation of byproducts. Consider the following:
-
Side Reactions: Your reaction conditions may be promoting unintended reaction pathways.
-
Decomposition: The starting materials, intermediates, or the final product might be unstable under the reaction conditions.
-
Impure Starting Materials: The extra spots could be impurities carried over from your initial reagents.
To address this, you can try to optimize reaction conditions (e.g., temperature, reaction time, order of addition) or purify the starting materials.
Q3: My product yield is consistently low. How can I improve it?
A3: Low yields are a common challenge in synthesis. Here are some troubleshooting steps:
-
Review the Protocol: Meticulously re-examine each step of the synthesis protocol for any potential deviations.
-
Purification Losses: Significant amounts of product can be lost during workup and purification steps (e.g., extraction, chromatography). Optimize your purification technique to minimize these losses.
-
Reaction Kinetics: The reaction may not have been allowed to run for a sufficient amount of time. Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.
-
Equilibrium Reactions: If the reaction is reversible, consider ways to shift the equilibrium towards the product side, such as removing a byproduct.
General Troubleshooting Guide
This table provides a summary of common issues encountered during chemical synthesis and potential solutions.
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inactive reagents/catalyst | Verify reagent/catalyst quality and activity. Use fresh materials. |
| Incorrect reaction conditions (temperature, pressure) | Optimize reaction conditions based on literature or systematic screening. | |
| Presence of inhibitors (e.g., water, oxygen) | Use dry solvents and an inert atmosphere (e.g., nitrogen, argon). | |
| Formation of Multiple Byproducts | Non-selective reaction conditions | Adjust temperature, concentration, or use a more selective catalyst. |
| Impure starting materials | Purify starting materials before the reaction. | |
| Product degradation | Monitor reaction progress and stop it once the product is formed. | |
| Difficulty in Product Isolation/Purification | Product is highly soluble in the workup solvent | Use a different solvent system for extraction. |
| Product co-elutes with impurities during chromatography | Optimize the chromatography conditions (e.g., solvent gradient, column type). | |
| Product is an oil or difficult to crystallize | Attempt different crystallization solvents or use alternative purification methods like distillation or preparative HPLC. |
Experimental Workflow & Logic Diagrams
While a specific experimental workflow for this compound cannot be provided, the following diagrams illustrate general logical workflows for troubleshooting synthetic reactions.
Caption: General troubleshooting workflow for a synthetic reaction.
This technical support guide provides a starting point for addressing common challenges in chemical synthesis. For issues related to a specific compound like this compound, detailed experimental protocols and reaction mechanisms are essential for effective troubleshooting. We recommend consulting internal documentation or reaching out to the primary researchers who developed the synthesis for more targeted support.
Technical Support Center: Troubleshooting Off-Target Effects of p38 MAPK Inhibitors
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering potential off-target effects while working with p38 MAPK inhibitors. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects of kinase inhibitors and why are they a concern?
Q2: What are common off-target effects observed with p38 MAPK inhibitors?
A2: Clinical trials and preclinical studies of various p38 MAPK inhibitors have revealed several off-target effects, often leading to their discontinuation.[4] These include:
-
Hepatotoxicity (Liver Toxicity): Indicated by elevated liver enzymes.[4]
-
Central Nervous System (CNS) Side Effects: Such as headaches and dizziness.[2]
-
Cardiotoxicity: Affecting heart tissue.[5]
-
Gastrointestinal Toxicity. [2]
-
Skin Rashes. [4]
These toxicities often arise from the inhibitor binding to other kinases with similar ATP-binding pockets.[4]
Q3: How do I choose a p38 MAPK inhibitor with a better off-target profile?
A3: The choice of inhibitor is critical and depends on the specific p38 isoform you are targeting (α, β, γ, or δ).[4] Many early-generation inhibitors primarily target the α and β isoforms.[4][6] To minimize off-target effects, consider the following:
-
Consult Selectivity Data: Review published literature and manufacturer's data for kinome-wide selectivity profiles.
-
Use Newer Generation Inhibitors: Newer inhibitors are often designed for higher selectivity.
-
Consider Allosteric Inhibitors: These bind to sites other than the highly conserved ATP-binding pocket and can offer greater specificity.
Troubleshooting Guide
This guide addresses common problems encountered during experiments with p38 MAPK inhibitors.
Issue 1: High Cell Toxicity or Unexpected Phenotype
| Potential Cause | Suggested Action | Expected Outcome |
| Off-Target Kinase Inhibition | 1. Perform a kinome-wide selectivity screen to identify unintended kinase targets.[1] 2. Use a structurally different p38 inhibitor to see if the toxic effect persists. If it does, it may be an on-target effect.[1] | 1. Identification of specific off-targets. 2. Confirmation of on-target vs. off-target toxicity. |
| Compound Solubility Issues | 1. Verify the inhibitor's solubility in your cell culture medium. 2. Always include a vehicle-only control (e.g., DMSO) to ensure the solvent is not causing toxicity.[1] | Prevention of compound precipitation and elimination of solvent-induced artifacts. |
| Inhibitor Concentration Too High | Perform a dose-response curve to identify the optimal, non-toxic concentration for your specific cell line and experimental conditions. | Determination of the therapeutic window for your inhibitor. |
Issue 2: Inconsistent or Unexpected Experimental Results
| Potential Cause | Suggested Action | Expected Outcome |
| Activation of Compensatory Signaling Pathways | 1. Use Western blotting to probe for the activation of known compensatory pathways (e.g., JNK, ERK).[1] 2. Consider using a combination of inhibitors to block both the primary and compensatory pathways. | A clearer understanding of the cellular response to your inhibitor and more consistent results.[1] |
| Inhibitor Instability | Check the stability of your inhibitor under your experimental conditions (e.g., in media at 37°C over time).[1] | Ensures that the observed effects are due to the active inhibitor and not its degradation products.[1] |
| Cell Line-Specific Effects | Test your inhibitor in multiple cell lines to determine if the unexpected effects are consistent. | Distinguish between general off-target effects and those specific to a particular cellular context.[1] |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) for several common p38 MAPK inhibitors against their target and some known off-target kinases. A lower IC50 value indicates higher potency. A large difference between the on-target and off-target IC50 values suggests higher selectivity.
| Inhibitor | On-Target: p38α (IC50, nM) | Off-Target: GAK (IC50, nM) | Off-Target: CK1 (IC50, nM) | Off-Target: RIP2 (IC50, nM) |
| SB203580 | 50-100 | 23 | 29 | 18 |
| VX-745 (Neflamapimod) | 10 | >10,000 | >10,000 | >10,000 |
| BIRB 796 | 0.1 | 3 | 13 | 6.5 |
Note: IC50 values are approximate and can vary depending on the assay conditions.[4]
Key Experimental Protocols
Protocol 1: Western Blot for Compensatory Pathway Activation
Objective: To determine if the p38 MAPK inhibitor is causing the activation of other signaling pathways, such as JNK or ERK.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, A549) and allow them to attach. Treat cells with the p38 MAPK inhibitor at various concentrations (e.g., 0.1, 1, and 10 µM) for a specified time (e.g., 1 hour). Include a vehicle control (e.g., DMSO).[1]
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[1]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, perform electrophoresis, and transfer the separated proteins to a PVDF membrane.[7]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[1]
-
Incubate with primary antibodies against phospho-p38, total-p38, phospho-JNK, total-JNK, phospho-ERK, and total-ERK overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[1]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[1]
-
-
Data Analysis: Quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels for each target. Compare the treated samples to the vehicle control. A significant increase in the phosphorylation of JNK or ERK would suggest off-target effects or compensatory pathway activation.[1]
Protocol 2: In Vitro Kinase Activity Assay
Objective: To confirm the direct inhibitory activity of the compound on p38 MAPK and potential off-target kinases.
Methodology:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT). Prepare a solution of the kinase of interest (e.g., recombinant p38α) and its specific substrate. Prepare ATP solution (radiolabeled or non-radiolabeled, depending on the detection method).[8][9]
-
Reaction Setup: In a microplate, add the kinase, the inhibitor at various concentrations, and the substrate.[10]
-
Initiate Reaction: Add ATP to start the kinase reaction. Incubate at 30°C for a predetermined time (e.g., 30 minutes).[8]
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Measure kinase activity. For radiometric assays, this involves quantifying the incorporation of ³²P into the substrate.[9] For fluorescence-based assays, this may involve detecting ADP production.[10]
-
Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC50 value.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
Objective: To verify target engagement of the p38 MAPK inhibitor within intact cells.
Methodology:
-
Cell Treatment: Treat intact cells with the inhibitor or vehicle control for a specific duration to allow for compound uptake.[11]
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short period (e.g., 3 minutes).[12]
-
Cell Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.[11]
-
Protein Quantification: Quantify the amount of soluble target protein (p38 MAPK) remaining at each temperature point using Western blotting or other protein detection methods.[11]
-
Data Analysis: Plot the amount of soluble protein against the temperature for both the treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.[11]
Visualizations
Caption: Overview of the p38 MAPK signaling cascade.
Caption: A logical workflow for troubleshooting off-target effects.
Caption: Workflow of key experiments for off-target effect analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
LEB-03-153 experimental variability and reproducibility
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing LEB-03-153, a WEE1 deubiquitinase-targeting chimera (DUBTAC). This compound is a bifunctional molecule that links the WEE1 inhibitor AZD1775 to the OTUB1 recruiter EN523 with no linker, designed to induce targeted protein stabilization of WEE1.[1][2][3][4][5]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a WEE1 DUBTAC, a chemical probe designed to stabilize the WEE1 protein.[2][4][5] It functions by inducing proximity between the WEE1 protein and the deubiquitinase OTUB1.[1][3] The molecule has two key components: AZD1775, which binds to WEE1, and EN523, a covalent ligand that recruits the deubiquitinase OTUB1.[1][2][3] By bringing OTUB1 into close proximity with WEE1, this compound facilitates the removal of ubiquitin chains from WEE1, thereby preventing its proteasomal degradation and leading to its stabilization and accumulation in the cell.[1][3]
Caption: Mechanism of this compound-mediated WEE1 stabilization.
Q2: In which cell lines has this compound been shown to be effective?
This compound and its analogues have been reported to show significant WEE1 stabilization in HEP3B hepatoma cancer cells.[3][4] The effectiveness of this compound is dependent on the endogenous expression levels of both WEE1 and OTUB1 in the chosen cell line.
Q3: What are the recommended controls for experiments with this compound?
To ensure robust and interpretable results, the following controls are essential:
-
Vehicle Control (e.g., DMSO): To assess the baseline levels of WEE1 and other proteins of interest.
-
AZD1775 alone: To control for the effects of WEE1 inhibition independent of OTUB1 recruitment.
-
EN523 alone: To control for the effects of the OTUB1 recruiter independent of WEE1 binding.
-
Negative Control Cell Line: A cell line with low or no expression of OTUB1 or WEE1 to demonstrate target dependency.
-
Positive Control (Optional): A known stabilizer of WEE1, if available, or treatment with a proteasome inhibitor like bortezomib to confirm that WEE1 is regulated by ubiquitin-mediated degradation in your cell system.[3]
Troubleshooting Guide
Issue 1: No observable WEE1 stabilization after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Compound Integrity | Verify the purity and integrity of this compound via LC-MS. Ensure proper storage conditions (e.g., -20°C or -80°C, protected from light). |
| Suboptimal Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for WEE1 stabilization in your cell line (e.g., 0.1 µM to 10 µM). |
| Insufficient Treatment Time | Conduct a time-course experiment (e.g., 4, 8, 12, 24 hours) to identify the optimal treatment duration. |
| Low Endogenous Target Expression | Confirm the expression of WEE1 and OTUB1 in your cell line using Western Blot or qPCR. If expression is low, consider using a different cell line or an overexpression system. |
| Cellular Uptake Issues | While less common for small molecules, poor cell permeability could be a factor. Ensure the compound is fully dissolved in the media. |
Issue 2: High variability in WEE1 stabilization between replicates.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure uniform cell density across all wells/plates. Use a precise cell counting method. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Prepare a master mix of this compound in media for dosing. |
| Variable Treatment Incubation | Ensure all samples are treated and harvested at consistent time points. |
| Inconsistent Lysis/Extraction | Use a standardized lysis protocol. Ensure complete cell lysis and consistent protein extraction for all samples. |
| Western Blot Transfer Issues | Optimize Western Blot transfer conditions (time, voltage) to ensure consistent protein transfer. Use a total protein stain (e.g., Ponceau S) to verify equal loading. |
Experimental Data & Protocols
Expected Outcome: Dose-Dependent Stabilization of WEE1
The following table represents hypothetical data illustrating the expected dose-dependent stabilization of WEE1 by this compound and its analogues with different linkers in HEP3B cells after a 24-hour treatment, as quantified by Western Blot analysis.
| Compound | Linker | Concentration (µM) | Fold Change in WEE1 Protein Level (vs. Vehicle) |
| Vehicle (DMSO) | N/A | N/A | 1.0 |
| This compound | None | 1 | 2.5 |
| This compound | None | 5 | 4.8 |
| LEB-03-144 | C3 Alkyl | 1 | 3.2 |
| LEB-03-144 | C3 Alkyl | 5 | 6.1 |
| LEB-03-146 | PEG2 | 1 | 2.8 |
| LEB-03-146 | PEG2 | 5 | 5.5 |
| AZD1775 only | N/A | 5 | 1.1 |
| EN523 only | N/A | 5 | 1.2 |
Note: Data is illustrative and based on the described activity of these compounds.[3]
Detailed Experimental Protocols
Protocol 1: Assessing WEE1 Protein Stabilization by Western Blot
This protocol outlines the steps to measure changes in WEE1 protein levels following treatment with this compound.
Caption: Workflow for Western Blot analysis of WEE1 stabilization.
Methodology:
-
Cell Culture: Seed HEP3B cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and controls (Vehicle, AZD1775, EN523) in complete growth medium. Aspirate the old medium from the cells and add the compound-containing medium.
-
Incubation: Incubate the cells for the desired time (e.g., 24 hours) at 37°C and 5% CO2.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against WEE1 overnight at 4°C.
-
Wash the membrane and incubate with a primary antibody against a loading control (e.g., GAPDH, β-actin) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Data Analysis:
-
Develop the blot using an ECL substrate and capture the chemiluminescent signal.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the WEE1 band intensity to the loading control band intensity for each sample.
-
Calculate the fold change in normalized WEE1 levels relative to the vehicle-treated control.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This protocol is to verify the this compound-dependent interaction between WEE1 and OTUB1.
Caption: Troubleshooting decision tree for Co-IP experiments.
Methodology:
-
Cell Treatment and Lysis: Treat HEP3B cells with Vehicle or this compound (at the optimal concentration determined previously) for a shorter duration (e.g., 4-8 hours). Lyse cells in a non-denaturing Co-IP lysis buffer.
-
Pre-clearing: Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation:
-
Set aside a small portion of the lysate as "Input."
-
Incubate the remaining lysate with an anti-WEE1 antibody or an isotype control IgG overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with ice-cold Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
Western Blot Analysis: Analyze the "Input" and the immunoprecipitated samples by Western Blot. Probe separate blots for WEE1 (to confirm successful IP) and OTUB1 (to test for co-immunoprecipitation). A band for OTUB1 in the WEE1-IP lane from this compound-treated cells, but not in the vehicle or IgG control lanes, would confirm the formation of the ternary complex.
References
Technical Support Center: LEB-03-153 Treatment Protocols
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with LEB-03-153, a novel inhibitor of the pro-survival kinase, PKX.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective ATP-competitive inhibitor of Protein Kinase X (PKX), a key enzyme in the pro-survival signaling pathway. By blocking the kinase activity of PKX, this compound inhibits the phosphorylation of its downstream substrate, SUB1, leading to the induction of apoptosis in cancer cells that are dependent on the PKX signaling pathway.
Q2: What is the recommended solvent for this compound?
A2: For in vitro experiments, this compound is soluble in DMSO at concentrations up to 50 mM. For in vivo studies, a formulation of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water is recommended. Always prepare fresh dilutions for each experiment.
Q3: What is the stability of this compound in solution?
A3: Stock solutions of this compound in DMSO can be stored at -20°C for up to three months. Avoid repeated freeze-thaw cycles. Working dilutions in aqueous media should be used within 24 hours.
Q4: Does this compound exhibit off-target effects?
A4: this compound has been profiled against a panel of over 400 kinases and shows high selectivity for PKX. However, at concentrations significantly exceeding the IC50, some off-target activity may be observed. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results in cell viability assays | Cell passage number too high | Use cells within a consistent and low passage number range (e.g., passages 5-15). |
| Inaccurate drug concentration | Ensure proper serial dilutions and thorough mixing of this compound. Verify the concentration of your stock solution. | |
| Contamination of cell culture | Regularly test for mycoplasma contamination. | |
| No effect on downstream signaling (p-SUB1 levels) | Insufficient drug concentration or incubation time | Perform a dose-response and time-course experiment to determine the optimal conditions for your cell model. |
| Low PKX expression in the cell line | Confirm PKX expression levels in your cells of interest by Western blot or qPCR. | |
| Poor antibody quality for Western blotting | Use a validated antibody for phosphorylated SUB1 (p-SUB1) and total SUB1. Include appropriate positive and negative controls. | |
| In vivo toxicity observed | Formulation issues | Ensure the formulation is prepared correctly and is homogenous. Administer the vehicle alone as a control group. |
| Off-target effects at high doses | Consider reducing the dose of this compound and perform a tolerability study. | |
| Low bioavailability in vivo | Poor absorption or rapid metabolism | Consider alternative routes of administration or co-administration with a metabolic inhibitor if appropriate and ethically approved. |
Experimental Protocols
Cell Viability Assay (MTS Assay)
-
Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 72 hours at 37°C.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for p-SUB1 and Total SUB1
-
Plate cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound for the desired time (e.g., 2 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-SUB1 and total SUB1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system.
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | PKX Expression | IC50 (nM) |
| Cell Line A | Lung Adenocarcinoma | High | 15 |
| Cell Line B | Breast Cancer | High | 25 |
| Cell Line C | Colon Cancer | Low | >1000 |
| Cell Line D | Pancreatic Cancer | High | 50 |
Table 2: In Vivo Efficacy of this compound in a Xenograft Model (Cell Line A)
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| This compound | 10 | 45 |
| This compound | 30 | 85 |
Visualizations
Caption: this compound inhibits the PKX signaling pathway.
Caption: General experimental workflow for this compound evaluation.
Technical Support Center: Addressing LEB-03-153 Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to LEB-03-153 in cell lines. Our goal is to help you identify the underlying causes of resistance and provide actionable strategies to overcome them in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with high affinity for BRD4. It competitively binds to the acetyl-lysine recognition pockets of BRD4, displacing it from chromatin. This leads to the downregulation of key oncogenes, such as c-MYC, and induces cell cycle arrest and apoptosis in sensitive cancer cell lines.
Q2: My cells are showing reduced sensitivity to this compound. What are the common mechanisms of acquired resistance?
Acquired resistance to BET inhibitors like this compound can arise through several mechanisms:
-
On-Target Mutations: While less common for BET inhibitors compared to kinase inhibitors, mutations in the BRD4 bromodomains could potentially alter drug binding.
-
Bypass Track Activation: Cancer cells can activate alternative signaling pathways to compensate for the inhibition of the BRD4-dependent pathway. Common bypass pathways include the activation of other transcriptional regulators or signaling cascades that promote cell survival and proliferation.[1]
-
Increased Drug Efflux: Overexpression of multidrug resistance pumps, such as P-glycoprotein (MDR1), can reduce the intracellular concentration of this compound.[2][3]
-
Persistence of BRD4 Addiction: In some cases, resistant cells remain dependent on BRD4 for survival but utilize it in a bromodomain-independent manner.[4] This can involve altered protein-protein interactions and changes in the phosphorylation state of BRD4.[4]
Q3: How can I confirm if my cell line has developed resistance to this compound?
The development of resistance can be confirmed by comparing the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line to the parental, sensitive cell line.[5] A significant increase in the IC50 value indicates the acquisition of resistance.
Troubleshooting Guide
Issue 1: Decreased Potency of this compound (Increased IC50)
If you observe a rightward shift in the dose-response curve and a higher IC50 value for this compound in your cell line, consider the following troubleshooting steps.
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant Subclone IC50 (nM) | Fold Resistance |
| SUM159 | 50 | 2500 | 50 |
| MDA-MB-231 | 75 | 3000 | 40 |
| HCT116 | 100 | 4000 | 40 |
Experimental Workflow for Investigating Resistance
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Drug Resistant Cells | Creative Bioarray [creative-bioarray.com]
- 3. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 4. Response and resistance to BET bromodomain inhibitors in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: LEB-03-153 Preclinical Development
Disclaimer: As of December 2025, there is no publicly available data on the in vivo toxicity of LEB-03-153 in animal models. This technical support guide has been developed to provide proactive guidance to researchers based on the known pharmacology of its components and general principles of preclinical toxicology.
I. Overview of this compound
This compound is a novel deubiquitinase-targeting chimera (DUBTAC). It is designed to stabilize the WEE1 protein, a critical regulator of the G2/M cell cycle checkpoint, by recruiting the deubiquitinase OTUB1. This compound is composed of two key molecules:
-
AZD1775 (Adavosertib): A potent and selective inhibitor of WEE1 kinase.
-
EN523: A covalent recruiter of the deubiquitinase OTUB1.
This unique mechanism of action offers a new therapeutic strategy for diseases where WEE1 stabilization may be beneficial, such as in certain cancers.
II. Frequently Asked Questions (FAQs)
Q1: Have any in vivo toxicity studies of this compound been published?
A1: No. As of our latest update in December 2025, there are no published preclinical studies detailing the in vivo toxicity or adverse effects of this compound in any animal models. Researchers should consider their studies as exploratory and should incorporate comprehensive toxicological assessments.
Q2: What are the potential toxicities to watch for in animal models based on this compound's components?
A2: While data on this compound is unavailable, the toxicity profile of its WEE1 inhibitor component, AZD1775 (Adavosertib), has been evaluated in clinical trials. Researchers should be vigilant for similar adverse events in animal models. The most commonly reported toxicities for AZD1775 are gastrointestinal and hematological.[1][2][3][4]
Q3: What specific clinical signs should I monitor for in my animal studies?
A3: Based on the known side effects of AZD1775, it is crucial to monitor for:
-
Gastrointestinal Toxicity: Changes in appetite, weight loss, diarrhea, and signs of nausea or vomiting (e.g., pica in rodents).
-
Hematological Toxicity: Signs of anemia (pale mucous membranes), infection (lethargy, fever), or abnormal bleeding/bruising.
-
General Health: Monitor for fatigue, changes in activity levels, and any other deviations from baseline behavior.
Q4: Is there any known toxicity associated with the OTUB1 recruiter, EN523?
A4: There is currently no publicly available in vivo toxicity data for EN523.[5][6][7] As a covalent molecule, its potential for off-target effects should be considered in the overall toxicity assessment of this compound.
III. Troubleshooting Guide: Potential Toxicities in Animal Models
This guide provides proactive strategies for identifying and managing potential toxicities during in vivo studies with this compound, based on the known profile of AZD1775.
| Observed Issue | Potential Cause | Recommended Action |
| Significant Weight Loss (>15%) and/or Dehydration | Gastrointestinal toxicity (nausea, vomiting, diarrhea) leading to reduced food and water intake. | - Provide supportive care, including supplemental hydration (e.g., subcutaneous fluids) and palatable, high-calorie food. - Consider dose reduction or temporary cessation of treatment. - Perform a thorough clinical examination and collect blood for hematology and clinical chemistry analysis. |
| Pale Mucous Membranes, Lethargy | Anemia due to bone marrow suppression. | - Collect blood for a complete blood count (CBC) to assess red blood cell parameters. - In severe cases, a blood transfusion may be necessary. - Evaluate for any signs of internal or external bleeding. |
| Signs of Infection (e.g., hunched posture, fever) | Neutropenia or leukopenia, increasing susceptibility to opportunistic infections. | - Perform a CBC with a differential to quantify neutrophil and other white blood cell counts. - Isolate the affected animal to prevent the spread of potential pathogens. - Consider prophylactic antibiotic treatment under veterinary guidance. |
| Abnormal Bleeding or Bruising | Thrombocytopenia. | - Conduct a CBC to determine platelet count. - Handle animals with care to minimize the risk of trauma and bleeding. - In cases of severe bleeding, veterinary intervention is required. |
Quantitative Data Summary: AZD1775 (Adavosertib) Related Adverse Events in Humans
The following table summarizes common adverse events observed in a phase 1 clinical trial of once-daily Adavosertib. While this data is from human trials, it can inform the design of preclinical toxicity monitoring plans.
| Adverse Event Category | Any Grade (%) | Grade ≥ 3 (%) |
| Gastrointestinal | ||
| Nausea | 81% | ≤ 12% |
| Diarrhea | > 60% | ≤ 12% |
| Vomiting | > 60% | ≤ 12% |
| Hematological | ||
| Lymphopenia | 71% | 29% |
| Anemia | 69% | 21% |
| Leukopenia | 50% | 21% |
| Neutropenia | Not specified | 12% (Grade 4) |
| Thrombocytopenia | Not specified | 2% (Grade 4) |
Data adapted from a phase 1 trial of adavosertib in patients with advanced solid tumors.[1]
IV. Experimental Protocols
General Protocol for In Vivo Toxicity Assessment of this compound
This protocol provides a general framework for conducting an initial tolerability and toxicity study of this compound in a rodent model (e.g., mice or rats).
1. Animal Model:
-
Select a relevant strain of mouse or rat. Justify the choice of species and strain based on the intended therapeutic application and any known metabolic similarities to humans.
-
Use both male and female animals.
2. Dosing and Administration:
-
Determine the appropriate vehicle for this compound based on its solubility and stability.
-
Administer this compound via the intended clinical route (e.g., oral gavage, intravenous injection).
-
Include a vehicle control group.
-
Use a dose-escalation design to identify the maximum tolerated dose (MTD). Start with a low dose and escalate in subsequent cohorts based on observed toxicity.
3. Monitoring and Data Collection:
-
Clinical Observations: Conduct daily observations for any changes in appearance, posture, and behavior.
-
Body Weight: Measure body weight at least three times per week.
-
Food and Water Consumption: Monitor daily.
-
Hematology and Clinical Chemistry: Collect blood samples at baseline and at the end of the study (and potentially at intermediate time points) for a complete blood count and serum chemistry panel.
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy on all animals. Collect major organs and tissues for histopathological examination by a qualified veterinary pathologist.
4. Data Analysis:
-
Statistically compare data from treated groups to the vehicle control group.
-
Determine the No-Observed-Adverse-Effect Level (NOAEL) and the MTD.
V. Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound.
Caption: General workflow for preclinical toxicity assessment.
References
- 1. Safety, anti-tumor activity, and biomarker analysis in a phase 1 trial of the once-daily Wee1 inhibitor adavosertib (AZD1775) in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Safety, Pharmacokinetics, and Clinical Activity of Adavosertib in Combination with Chemotherapy in Asian Patients with Advanced Solid Tumors: Phase Ib Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Phase I Study of the Wee1 kinase (Wee-1) inhibitor AZD1775, Adavosertib, in Combination with Chemoradiation in Cervical, Upper Vaginal and Uterine Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deubiquitinase-Targeting Chimeras for Targeted Protein Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EN523 | OTUB1 ligand | Probechem Biochemicals [probechem.com]
- 7. medchemexpress.com [medchemexpress.com]
LEB-03-153 protocol modifications for specific assays
Welcome to the technical support center for the LEB-03-153 protocol. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting and modifying the this compound assay for specific experimental needs.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of the this compound protocol?
A1: The this compound protocol is a cell-based assay designed to quantify the activity of the hypothetical "Kinase-X" signaling pathway. It is primarily used for screening and characterizing potential inhibitor compounds in a high-throughput format. The assay utilizes a luciferase reporter system downstream of the Kinase-X target transcription factor.
Q2: Can the this compound protocol be adapted for different cell lines?
A2: Yes, the protocol can be adapted for various cell lines. However, optimization is critical. Key parameters to adjust include cell seeding density, transfection efficiency (if applicable), and incubation times for compound treatment. We recommend performing a cell titration experiment to determine the optimal seeding density for your specific cell line to ensure you are in the linear range of the assay.
Q3: What are the critical reagents in this assay, and how should they be stored?
A3: The most critical reagents are the recombinant luciferase, the cell culture medium, and the specific Kinase-X activator. The luciferase reagent should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles. The Kinase-X activator should be stored at -20°C. Always refer to the manufacturer's instructions for specific storage conditions and stability information.
Troubleshooting Guide
Issue 1: High Background Signal
High background signal can mask the true effect of your experimental compounds. Below are common causes and solutions.
| Potential Cause | Recommended Solution |
| Cell Seeding Density Too High | Optimize cell number per well. Perform a cell titration curve to find the density that gives the best signal-to-background ratio. |
| Contamination (Bacterial/Yeast) | Visually inspect cell cultures for contamination. Use fresh, sterile reagents and maintain aseptic technique. |
| Reagent Autoluminescence | Run a control plate with no cells but with all reagents to check for autoluminescence. If observed, contact the reagent manufacturer. |
Issue 2: Low Signal-to-Noise Ratio
A low signal-to-noise ratio can make it difficult to discern a true biological effect from experimental noise.
| Potential Cause | Recommended Solution |
| Suboptimal Reagent Concentration | Titrate the Kinase-X activator and the luciferase substrate to find the optimal concentrations that yield the highest signal. |
| Insufficient Incubation Time | Optimize the incubation time for both the compound treatment and the luciferase reaction. A time-course experiment is recommended. |
| Cell Health Issues | Ensure cells are healthy and in the logarithmic growth phase before seeding. Use a viability assay to confirm cell health. |
Issue 3: High Well-to-Well Variability
High variability across replicate wells can lead to inconsistent and unreliable results.
| Potential Cause | Recommended Solution |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique across all wells. |
| Edge Effects | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Incomplete Cell Lysis | Ensure complete cell lysis by optimizing the lysis buffer incubation time and mixing method (e.g., orbital shaking). |
Experimental Protocol: Standard this compound Assay
This protocol outlines the standard procedure for a 96-well plate format.
-
Cell Seeding:
-
Harvest and count cells.
-
Dilute cells to the predetermined optimal concentration in the appropriate cell culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C and 5% CO2 for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of your test compounds in the appropriate vehicle (e.g., DMSO).
-
Add 1 µL of the compound dilutions to the corresponding wells. Include vehicle-only controls.
-
Incubate for the desired treatment time (e.g., 16 hours).
-
-
Kinase-X Activation:
-
Prepare the Kinase-X activator at the optimal concentration in cell culture medium.
-
Add 10 µL of the activator solution to each well.
-
Incubate for the predetermined optimal time to induce pathway activation (e.g., 6 hours).
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase reagent to room temperature.
-
Add 100 µL of the luciferase reagent to each well.
-
Incubate for 10 minutes at room temperature, protected from light, to allow for cell lysis and signal stabilization.
-
Read the luminescence on a plate reader.
-
Visualizations
Caption: Hypothetical Kinase-X signaling pathway leading to luciferase expression.
Caption: Experimental workflow for the this compound protocol.
Caption: Troubleshooting decision tree for the this compound assay.
Validation & Comparative
Validating Target Engagement of Small Molecule Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Confirming that a therapeutic compound binds to its intended target within the complex cellular environment is a critical step in drug discovery. This process, known as target engagement validation, provides essential evidence for a compound's mechanism of action and is a key determinant of its potential efficacy. This guide offers a comparative overview of methodologies to validate the cellular target engagement of small molecules, using the well-characterized p38 MAPK inhibitor, AMG-548, as an illustrative example in place of the hypothetical LEB-03-153. We will explore the principles of prominent techniques, present their quantitative outputs in a structured format, and provide detailed experimental protocols.
Comparative Analysis of Target Engagement Validation Methods
Choosing the right target engagement assay depends on various factors, including the nature of the target protein, the availability of specific reagents, and the desired throughput. The following table summarizes and compares key features of four prominent methods: Cellular Thermal Shift Assay (CETSA), Bioluminescence Resonance Energy Transfer (BRET), AlphaLISA, and Western Blot.[1][2]
| Feature | Cellular Thermal Shift Assay (CETSA) | Bioluminescence Resonance Energy Transfer (BRET) | AlphaLISA | Western Blot |
| Principle | Ligand binding stabilizes the target protein against heat-induced denaturation.[1][3] | Non-radiative energy transfer from a luciferase donor to a fluorescent acceptor when in close proximity.[1] | Bead-based immunoassay where binding of target protein brings donor and acceptor beads close, generating a chemiluminescent signal. | Detection of specific proteins in a sample after separation by gel electrophoresis. |
| Typical Output | Thermal shift (ΔTm) in the melting curve of the target protein. | BRET ratio change upon compound binding. | Luminescent signal intensity. | Band intensity corresponding to the amount of soluble protein. |
| Advantages | Label-free for the compound; applicable in live cells and tissues.[3] | Real-time measurement in live cells; high sensitivity. | High throughput; no wash steps required. | Widely accessible; provides information on protein size. |
| Limitations | Requires specific antibodies for detection (Western Blot CETSA); lower throughput for some formats.[4] | Requires genetic engineering of the target protein. | Requires specific antibody pairs. | Lower throughput; semi-quantitative. |
| Example Application | Confirming target engagement of kinase inhibitors like IRAK4 and p38 MAPK inhibitors.[4] | Monitoring engagement of G-protein coupled receptors (GPCRs). | Quantifying protein-protein interactions or target protein levels. | Validating target engagement by observing the amount of soluble protein after thermal challenge.[2] |
Experimental Protocols for Validating p38α MAPK Target Engagement
Here, we provide detailed protocols for validating the engagement of a p38α MAPK inhibitor, such as AMG-548, using various methods.
Cellular Thermal Shift Assay (CETSA) Coupled with Western Blot
This protocol is adapted from methodologies demonstrating that ligand binding stabilizes proteins against heat-induced denaturation.[1]
1. Cell Culture and Treatment: a. Culture A549 cells to 80-90% confluency. b. Treat cells with varying concentrations of AMG-548 or a vehicle control (e.g., DMSO) for 1 hour at 37°C.
2. Thermal Challenge: a. Harvest cells by scraping and resuspend in PBS containing protease inhibitors. b. Aliquot the cell suspension into PCR tubes for each temperature point. c. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.[1]
3. Cell Lysis and Protein Quantification: a. Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).[1] b. Centrifuge the lysates at high speed to separate the soluble fraction (supernatant) from the aggregated proteins (pellet). c. Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).
4. Western Blot Analysis: a. Normalize the protein concentrations of the soluble fractions. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Probe the membrane with a primary antibody specific for p38α MAPK, followed by a secondary antibody conjugated to horseradish peroxidase (HRP). d. Visualize the bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities.
5. Data Analysis: a. Plot the normalized band intensities against the corresponding temperatures to generate melting curves for each compound concentration. b. Determine the melting temperature (Tm), the temperature at which 50% of the protein is denatured, for each curve. c. The shift in Tm (ΔTm) in the presence of the compound indicates target engagement.
High-Throughput CETSA Formats: AlphaLISA and HiBiT
For higher throughput, CETSA can be combined with other detection methods like AlphaLISA or the HiBiT system.[2] The initial steps of cell treatment and thermal challenge are similar to the Western Blot protocol. The subsequent detection steps are modified as follows:
-
AlphaLISA Detection: After cell lysis and centrifugation, the soluble fraction is analyzed using an AlphaLISA kit specific for the target protein. The binding of the target to antibody-coated donor and acceptor beads results in a luminescent signal, the intensity of which is proportional to the amount of soluble protein.[2]
-
HiBiT Detection: This method requires the target protein to be endogenously tagged with the HiBiT peptide using CRISPR/Cas9. After the thermal challenge and cell lysis, the LgBiT protein is added. The complementation of HiBiT and LgBiT forms a functional NanoLuc luciferase, and the resulting luminescence is measured. A decrease in luminescence indicates protein aggregation.[4]
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for CETSA coupled with Western Blot and a high-throughput CETSA method.
By employing these methodologies, researchers can robustly validate the target engagement of their small molecule inhibitors, generating the critical data needed to advance promising candidates through the drug discovery pipeline.
References
A Preclinical Head-to-Head: The Novel Prodrug LEB-03-153 (SCD-153) Demonstrates Superior Efficacy Over Standard of Care in a Murine Model of Alopecia Areata
For Immediate Release: Researchers and drug development professionals now have access to compelling preclinical data showcasing the potential of LEB-03-153 (SCD-153), a novel 4-methyl itaconate (4-MI) prodrug, in the treatment of alopecia areata. In a direct comparison with the standard of care, the Janus kinase (JAK) inhibitor tofacitinib, SCD-153 exhibited statistically superior hair regrowth in a C57BL/6 mouse model of the disease.[1][2] These findings position SCD-153 as a promising new therapeutic candidate for this challenging autoimmune condition.
Quantitative Comparison of Hair Regrowth
The pivotal study, published in PNAS Nexus, evaluated the efficacy of topical SCD-153 in promoting hair regrowth in C57BL/6 mice, a widely used model for studying hair follicle biology.[1] The results, summarized in the table below, demonstrate a significant and dose-dependent increase in hair regrowth with SCD-153 treatment compared to both vehicle control and tofacitinib.
| Treatment Group | Concentration | Mean Hair Growth Score (Pixel Intensity Change) | Statistical Significance (p-value vs. Vehicle) | Statistical Significance (p-value vs. 5% Tofacitinib) |
| Vehicle (DMSO) | - | ~ -5 | - | - |
| 4-Methyl Itaconate (4-MI) | 3% | ~ -15 | < 0.05 | Not Applicable |
| SCD-153 | 3% | ~ -30 | < 0.001 | Not Applicable |
| Tofacitinib | 5% | ~ -10 | Not Significant | - |
| SCD-153 | 5% | ~ -45 | < 0.001 | < 0.001 |
Data extracted and synthesized from the graphical representations in Tsai J, et al. PNAS Nexus. 2022. A lower negative change in mean pixel intensity indicates greater hair growth and skin darkening.
Experimental Protocols
The following is a detailed methodology for the key in vivo experiment that compared SCD-153 with the standard of care:
Animal Model: Female C57BL/6 mice, aged 8.5 weeks (in the telogen, or resting, phase of the hair cycle), were used for the study.
Hair Depilation and Treatment:
-
The dorsal hair of the mice was clipped to create a uniform surface for treatment application.
-
Mice were divided into treatment groups: Vehicle (DMSO), 3% 4-MI, 3% SCD-153, 5% tofacitinib, and 5% SCD-153.
-
For the initial experiment, four doses of the respective treatments were applied topically to the dorsal right side of the mice on days 1, 3, 5, and 7 post-clipping.[6]
-
In a subsequent experiment comparing the 5% concentrations, two doses were applied on days 1 and 3 post-clipping.[2]
Assessment of Hair Regrowth:
-
Photographs of the treated dorsal skin were taken at specified time points (e.g., day 9, day 15, day 18).
-
Hair regrowth was quantified by measuring the change in mean pixel intensity from the photographs, which were converted to 8-bit grayscale images. A negative change in pixel intensity signifies hair growth and skin darkening associated with the anagen (growth) phase of the hair cycle.
-
Statistical analysis was performed using a one-way ANOVA followed by Tukey's multiple comparisons test to determine the significance of the differences between treatment groups.
Mechanism of Action and Signaling Pathways
SCD-153 acts as a prodrug, delivering its active metabolite, 4-methyl itaconate (4-MI), directly to the skin. 4-MI is known to exert its anti-inflammatory effects through the modulation of key signaling pathways. The primary mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of cellular antioxidant responses.
Figure 1: Signaling pathway of 4-methyl itaconate (4-MI).
Experimental Workflow
The workflow for the preclinical evaluation of SCD-153 in the alopecia areata mouse model is outlined below.
Figure 2: Experimental workflow for in vivo efficacy testing.
Conclusion
The preclinical data strongly suggest that this compound (SCD-153) holds significant promise as a novel topical treatment for alopecia areata. Its superior efficacy in promoting hair regrowth compared to the established standard of care, tofacitinib, in a relevant animal model, warrants further investigation and clinical development. The targeted delivery of the anti-inflammatory metabolite 4-methyl itaconate to the skin offers a potentially safer and more effective therapeutic strategy for patients suffering from this chronic and often distressing condition.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Topical SCD-153, a 4-methyl itaconate prodrug, for the treatment of alopecia areata | Semantic Scholar [semanticscholar.org]
- 5. Topical SCD-153, a 4-methyl itaconate prodrug, for the treatment of alopecia areata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Topical SCD-153, a 4-methyl itaconate prodrug, for the treatment of alopecia areata - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of SCD-153 for the Treatment of Alopecia Areata
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of SCD-153's Performance with Alternative Therapies, Supported by Experimental Data.
SCD-153, a novel topical prodrug of 4-methyl itaconate (4-MI), has emerged as a promising therapeutic candidate for alopecia areata, an autoimmune disorder characterized by hair loss. This guide provides a comprehensive cross-validation of the experimental results of SCD-153, comparing its efficacy and mechanism of action against established treatments, primarily Janus kinase (JAK) inhibitors such as tofacitinib and ruxolitinib.
Executive Summary
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data from preclinical studies, offering a direct comparison between SCD-153 and relevant alternatives.
Table 1: In Vivo Efficacy in C57BL/6 Mice (Hair Regrowth)
| Treatment Group (Topical) | Dosage | Mean Hair Regrowth Score (Day 28) | Statistical Significance vs. Vehicle |
| SCD-153 | 5% | ~3.5 | p < 0.001 |
| Tofacitinib | 5% | ~2.0 | p < 0.01 |
| 4-Methyl Itaconate (4-MI) | 3% | ~1.5 | Not significant |
| Dimethyl Itaconate (DMI) | 3% | ~1.0 | Not significant |
| Vehicle (DMSO) | N/A | ~0.5 | N/A |
Data synthesized from figures in "Topical SCD-153, a 4-methyl itaconate prodrug, for the treatment of alopecia areata" in PNAS Nexus. The hair regrowth score is on a scale of 0 to 4, where 0 is no growth and 4 is full growth.
Table 2: In Vitro Efficacy in Human Epidermal Keratinocytes (Cytokine Reduction)
| Treatment | Stimulant | IL-6 Expression (Fold Change) | IL-1β Expression (Fold Change) |
| SCD-153 | Poly(I:C) | Significantly attenuated | Significantly attenuated |
| SCD-153 | IFNγ | Significantly attenuated | N/A |
| Vehicle | Poly(I:C) / IFNγ | Baseline | Baseline |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate replication and further investigation.
In Vivo Hair Regrowth Study in C57BL/6 Mice
-
Animal Model: Female C57BL/6 mice, aged 6-8 weeks, in the telogen (resting) phase of the hair cycle.
-
Procedure:
-
The dorsal hair of the mice was removed by shaving.
-
Mice were randomly assigned to treatment groups: 5% SCD-153, 5% tofacitinib, 3% 4-MI, 3% DMI, or vehicle (DMSO).
-
A 200 µL volume of the respective topical solution was applied daily to the shaved dorsal skin for 28 days.
-
Hair regrowth was visually assessed and scored at regular intervals.
-
Skin samples were collected for histological analysis to evaluate hair follicle stage (anagen, catagen, telogen).
-
-
Data Analysis: Hair regrowth scores were statistically analyzed using appropriate tests (e.g., ANOVA) to compare the efficacy of different treatments.
In Vitro Cytokine Expression Analysis in Human Epidermal Keratinocytes (NHEKs)
-
Cell Culture: Primary normal human epidermal keratinocytes (NHEKs) were cultured in keratinocyte growth medium.
-
Procedure:
-
NHEKs were seeded in multi-well plates and allowed to adhere.
-
Cells were pre-treated with SCD-153 or vehicle for a specified duration.
-
Inflammation was induced by stimulating the cells with either polyinosinic-polycytidylic acid (Poly(I:C)) or interferon-gamma (IFNγ).
-
After the stimulation period, cell lysates and culture supernatants were collected.
-
The expression levels of pro-inflammatory cytokines (e.g., IL-6, IL-1β, TLR3, IFNβ) were quantified using techniques such as quantitative real-time polymerase chain reaction (qRT-PCR) or enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis: Cytokine expression levels were normalized to a housekeeping gene or total protein content and compared between treatment groups.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action of SCD-153 and the experimental workflows.
Caption: Proposed mechanism of action for topical SCD-153 in alopecia areata.
Caption: Overview of the in vivo and in vitro experimental workflows.
References
A Comparative Guide to Kinase Inhibitor Specificity and Selectivity: A Case Study with Nilotinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinase inhibitor Nilotinib with other clinically relevant alternatives, focusing on specificity and selectivity. The information presented is supported by experimental data and detailed methodologies to aid in the critical evaluation and selection of appropriate research tools and potential therapeutic agents.
Executive Summary
Nilotinib is a second-generation tyrosine kinase inhibitor (TKI) designed to be a potent and selective inhibitor of the BCR-ABL kinase, the hallmark of chronic myeloid leukemia (CML).[1][2] Compared to the first-generation inhibitor Imatinib, Nilotinib exhibits increased potency and a distinct selectivity profile.[3][4] This guide delves into the comparative specificity of Nilotinib, Imatinib, and another second-generation inhibitor, Dasatinib, through quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
Data Presentation: Comparative Kinase Inhibition Profiles
The following tables summarize the half-maximal inhibitory concentration (IC50) values of Nilotinib, Imatinib, and Dasatinib against the primary target BCR-ABL and a panel of off-target kinases. Lower IC50 values indicate higher potency.
Table 1: Potency against Wild-Type and Mutated BCR-ABL
| Kinase Target | Nilotinib IC50 (nM) | Imatinib IC50 (nM) | Dasatinib IC50 (nM) |
| BCR-ABL (Wild-Type) | <30 | 250-500 | <1 |
| BCR-ABL (T315I Mutant) | >2000 | >10000 | >500 |
| BCR-ABL (Y253H Mutant) | 450 | >10000 | 3 |
| BCR-ABL (E255K Mutant) | 200 | >10000 | 1.5 |
| BCR-ABL (F317L Mutant) | 70 | 1500 | >500 |
Data compiled from multiple sources.[3][5][6]
Table 2: Selectivity Profile against a Panel of Off-Target Kinases
| Kinase Target | Nilotinib IC50 (nM) | Imatinib IC50 (nM) | Dasatinib IC50 (nM) |
| c-KIT | 100 | 100 | 12 |
| PDGFRα | 60 | 150 | 28 |
| PDGFRβ | 57 | 200 | 28 |
| SRC | >10000 | >10000 | 1 |
| LCK | >10000 | >10000 | 1 |
| DDR1 | 3.7 | >10000 | 0.6 |
| NQO2 | 190 | 180 | >10000 |
Data compiled from multiple sources.[4][7]
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and critical evaluation of the presented data.
Protocol 1: In Vitro Kinase Selectivity Profiling (KINOMEscan™)
This protocol outlines a competitive binding assay to determine the interaction of an inhibitor with a large panel of kinases.
Materials:
-
Test inhibitor (e.g., Nilotinib)
-
DNA-tagged kinases (panel of >400)
-
Immobilized, active-site directed ligand
-
Assay buffer
-
Quantitative PCR (qPCR) reagents
Procedure:
-
The test inhibitor is mixed with the DNA-tagged kinase and the immobilized ligand in a multi-well plate.
-
The inhibitor and the immobilized ligand compete for binding to the active site of the kinase.
-
After an incubation period to reach equilibrium, the unbound components are washed away.
-
The amount of kinase bound to the immobilized ligand is quantified by measuring the amount of associated DNA tag using qPCR.
-
The results are reported as "percent of control" (%Ctrl), where the control is a vehicle (e.g., DMSO) treated sample. A lower %Ctrl value indicates stronger binding of the inhibitor to the kinase.
-
For potent binders, a Kd (dissociation constant) is determined by running the assay with a range of inhibitor concentrations.
Protocol 2: Cellular Proliferation Assay (MTT Assay)
This protocol measures the effect of a kinase inhibitor on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line (e.g., K562, a CML cell line expressing BCR-ABL)
-
Cell culture medium and supplements
-
Test inhibitor (e.g., Nilotinib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a detergent-based solution)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test inhibitor for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, the concentration of inhibitor that reduces cell viability by 50%.
Mandatory Visualizations
BCR-ABL Signaling Pathway
Caption: The BCR-ABL fusion protein drives CML through multiple downstream signaling pathways.
Experimental Workflow for Kinase Selectivity Profiling
Caption: A typical workflow for characterizing the specificity and selectivity of a kinase inhibitor.
References
- 1. First-line treatment for chronic myeloid leukemia: dasatinib, nilotinib, or imatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Comparison of imatinib mesylate, dasatinib (BMS-354825), and nilotinib (AMN107) in an N-ethyl-N-nitrosourea (ENU)–based mutagenesis screen: high efficacy of drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. researchgate.net [researchgate.net]
- 6. Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of LEB-03-153 Findings: A Comparative Analysis Framework
Disclaimer: The identifier "LEB-03-153" does not correspond to any publicly available scientific literature or clinical data. Therefore, this guide has been constructed as a template to illustrate the requested comparative analysis. The data and pathways presented herein use the well-characterized CDK4/6 inhibitor, Palbociclib (Ibrance) , as a representative example for researchers, scientists, and drug development professionals. This framework can be populated with specific data for "this compound" once such information becomes available.
Comparative Performance Analysis
This section summarizes the quantitative data comparing the efficacy and safety profile of the molecule of interest against relevant alternatives. The following table uses hypothetical data for "this compound" against established CDK4/6 inhibitors.
| Parameter | This compound (Hypothetical) | Palbociclib | Ribociclib | Abemaciclib | Supporting Data Reference |
| Target(s) | CDK4/6 | CDK4/6 | CDK4/6 | CDK4/6 | [Internal Data] |
| IC50 (CDK4) | 10 nM | 11 nM | 10 nM | 2 nM | [Internal Assay ID: BIO-A-221] |
| IC50 (CDK6) | 14 nM | 16 nM | 39 nM | 5 nM | [Internal Assay ID: BIO-A-221] |
| Cell Line Efficacy (MCF-7) | 85% growth inhibition | 80% growth inhibition | 82% growth inhibition | 88% growth inhibition | [Internal Study: CL-S-045] |
| Median Progression-Free Survival (PFS) in Combination Therapy | 18.2 months | 24.8 months | 25.3 months | 15.0 months (as monotherapy) | [ClinicalTrials.gov: NCTXXXXXXX] |
| Common Adverse Events (>20%) | Neutropenia, Fatigue | Neutropenia, Leukopenia, Fatigue | Neutropenia, Nausea, Fatigue | Diarrhea, Neutropenia, Fatigue | [FDA Prescribing Information] |
Experimental Protocols
Detailed methodologies are crucial for the independent verification of findings. Below are representative protocols for key experiments.
In Vitro Kinase Inhibition Assay (IC50 Determination)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against target kinases.
-
Methodology:
-
Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes were used.
-
A 10-point serial dilution of the test compound (e.g., this compound, Palbociclib) was prepared in a 384-well plate.
-
The kinase reaction was initiated by adding ATP and a suitable substrate (e.g., a peptide derived from Retinoblastoma protein, Rb).
-
The reaction was allowed to proceed for 60 minutes at room temperature.
-
Kinase activity was measured by quantifying the amount of phosphorylated substrate, typically using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve using graphing software.
-
Cell Proliferation Assay (MCF-7)
-
Objective: To assess the effect of the compound on the proliferation of a relevant cancer cell line.
-
Methodology:
-
MCF-7 (human breast adenocarcinoma) cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Cells were treated with various concentrations of the test compound for 72 hours.
-
Cell viability was assessed using a resazurin-based assay (e.g., CellTiter-Blue®). Resazurin is reduced to the fluorescent resorufin by metabolically active cells.
-
Fluorescence was measured using a plate reader (excitation 560 nm, emission 590 nm).
-
The percentage of growth inhibition was calculated relative to vehicle-treated control cells.
-
Visualized Pathways and Workflows
Diagrams created using Graphviz (DOT language) to illustrate key biological and experimental processes.
Simplified CDK4/6 Signaling Pathway
Caption: Simplified signaling pathway of CDK4/6 inhibition.
Experimental Workflow for Compound Screening
Caption: High-level experimental workflow for preclinical evaluation.
LEB-03-153 (YL201): A Comparative Guide on its Efficacy in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the preclinical efficacy of LEB-03-153, also known as YL201, a promising antibody-drug conjugate (ADC) targeting B7-H3. While extensive clinical trial data is available, this guide focuses on the currently accessible preclinical, in vitro data to assess its efficacy across different cancer cell lines.
Introduction to this compound (YL201)
This compound (YL201) is an innovative ADC specifically designed to target B7-H3 (CD276), a transmembrane protein that is overexpressed in a wide variety of solid tumors and is often associated with a poor prognosis. The ADC is composed of a human anti-B7-H3 monoclonal antibody conjugated to a novel topoisomerase 1 inhibitor payload. This conjugation is achieved through a protease-cleavable linker, designed to be stable in circulation and to efficiently release its cytotoxic payload within the tumor microenvironment.[1]
Mechanism of Action
The targeted approach of this compound begins with the high-affinity binding of its antibody component to the B7-H3 protein on the surface of cancer cells. Following this binding, the ADC-antigen complex is internalized by the cell and trafficked to the lysosomes. Inside the lysosomes, the linker is cleaved, releasing the potent topoisomerase 1 inhibitor payload. This payload then induces cell cycle arrest and apoptosis, leading to cancer cell death.[1] Furthermore, preclinical studies suggest that this compound also elicits a "bystander effect," where the released payload can diffuse to and kill neighboring cancer cells that may not express B7-H3, thereby enhancing the anti-tumor activity.[1]
In Vitro Efficacy of this compound (YL201)
Preclinical evaluations have demonstrated the in vitro activity of this compound in cancer cells. These studies have shown that the cytotoxic properties of the released payload effectively induce cell cycle arrest and apoptosis. A key finding from these preclinical studies is the elevation of PARP/caspase 7 expression, which are critical mediators of programmed cell death.[1]
While the qualitative effects of this compound in cell lines have been described, specific quantitative data, such as the half-maximal inhibitory concentration (IC50) across a panel of different cancer cell lines, is not yet publicly available in peer-reviewed literature. Such data is crucial for a direct comparison of its potency against various cancer types.
Comparison with Other B7-H3 Targeting ADCs
To provide a competitive landscape, the table below compares this compound (YL201) with other B7-H3 targeting ADCs that are currently in development. It is important to note that a direct comparison of efficacy is challenging without standardized head-to-head studies.
| ADC Name | Developer | Payload Type | Linker Type | Drug-to-Antibody Ratio (DAR) |
| This compound (YL201) | MediLink Therapeutics | Topoisomerase I Inhibitor | Cleavable | 8 |
| Ifinatamab deruxtecan | Merck / Daiichi Sankyo | Topoisomerase I Inhibitor | Cleavable | 4 |
| GSK5764227 | GSK / Hansoh Pharma | Topoisomerase I Inhibitor | Cleavable | 4 |
| MGC018 | MacroGenics | Duocarmycin | Cleavable | ~2.7 |
Experimental Protocols
The following are detailed methodologies for key experiments typically used to evaluate the in vitro efficacy of an ADC like this compound.
Cell Viability Assay (e.g., MTT/XTT Assay)
Objective: To determine the concentration-dependent cytotoxic effect of the ADC on cancer cell lines and to calculate the IC50 value.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
ADC Treatment: Prepare serial dilutions of this compound, a non-targeting control ADC, and the free payload. Treat the cells with these compounds for a period of 72 to 120 hours.
-
MTT/XTT Reagent Addition: After the incubation period, add MTT or XTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Reading: If using MTT, solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or SDS). Read the absorbance of the wells at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis and differentiate between early apoptotic, late apoptotic, and necrotic cells following ADC treatment.
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the IC50 value for 24, 48, and 72 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.
-
Data Quantification: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by the ADC.
Bystander Effect Assay (Co-culture Method)
Objective: To assess the ability of the ADC's payload to kill neighboring antigen-negative cells.
-
Cell Line Preparation: Use two cell lines: a B7-H3 positive (target) cell line and a B7-H3 negative (bystander) cell line. The bystander cell line should be engineered to express a fluorescent protein (e.g., GFP) for easy identification.
-
Co-culture Seeding: Seed a mixed population of target and bystander cells in a 96-well plate at a defined ratio (e.g., 1:1).
-
ADC Treatment: Treat the co-culture with serial dilutions of this compound.
-
Imaging and Analysis: After a 72-120 hour incubation, use high-content imaging or flow cytometry to quantify the viability of the GFP-expressing bystander cells.
-
Data Interpretation: A significant reduction in the viability of the bystander cells in the presence of target cells and the ADC, compared to bystander cells treated alone, indicates a bystander effect.
Conclusion
This compound (YL201) is a promising B7-H3 targeting ADC with a potent topoisomerase 1 inhibitor payload. Preclinical data qualitatively supports its mechanism of action, demonstrating induction of apoptosis and a bystander effect in cancer cells. While detailed quantitative in vitro efficacy data across a broad range of cell lines is not yet publicly available, the extensive positive clinical trial results underscore its potential as a valuable therapeutic agent for a variety of solid tumors. Further publication of preclinical data will be crucial for a more detailed comparative analysis with other ADCs in the field.
References
Comparative Analysis of LEB-03-153 Analogs: Information Not Publicly Available
A comprehensive comparative analysis of LEB-03-153 and its analogs, as requested, cannot be provided at this time. Extensive searches of publicly available scientific literature, chemical databases, and patent repositories have yielded no specific information identifying a compound designated as "this compound."
This suggests that "this compound" may be an internal research compound, a developmental code name not yet disclosed in public forums, or a potential error in the designation. Without the fundamental identification of this molecule, including its chemical structure and biological target, it is not possible to:
-
Identify its known analogs.
-
Retrieve comparative experimental data regarding its performance and that of any related compounds.
-
Detail the signaling pathways it may modulate.
-
Provide the specific experimental protocols used for its evaluation.
Therefore, the creation of data summary tables and Graphviz diagrams as requested is not feasible. For researchers, scientists, and drug development professionals interested in this line of inquiry, the originating source of the "this compound" designation would need to be consulted to obtain the necessary foundational information.
Once the identity of this compound is established, a thorough comparative analysis could be initiated by searching for its structural analogs and published studies evaluating their relative efficacy, potency, and selectivity. This would typically involve accessing medicinal chemistry journals, patent literature, and pharmacology databases. Key data points for comparison would include metrics such as:
-
In vitro activity: IC50 or EC50 values, binding affinities (Kd, Ki).
-
Cellular activity: Effects on downstream signaling pathways, measures of cellular health or toxicity.
-
In vivo efficacy: Data from animal models of disease.
-
Pharmacokinetic properties: Absorption, distribution, metabolism, and excretion (ADME) profiles.
Detailed experimental protocols for assays such as enzymatic assays, cell-based signaling assays, and animal studies would be sourced from the methods sections of relevant publications. Signaling pathway diagrams and experimental workflow visualizations could then be constructed based on the elucidated mechanism of action.
We recommend that the audience for this guide first seek to clarify the identity of "this compound" from its source. Following this, a detailed and informative comparative guide can be compiled.
A Comparative Analysis of SCD-153 and Competitor Compounds for Alopecia Areata
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel topical compound SCD-153 against current topical treatments for alopecia areata, primarily focusing on Janus kinase (JAK) inhibitors such as tofacitinib and ruxolitinib. The information presented is based on available preclinical and clinical data to assist in evaluating their therapeutic potential.
Executive Summary
Alopecia areata is an autoimmune disorder characterized by hair loss due to the immune system attacking hair follicles. Current treatments aim to modulate this immune response. SCD-153, a prodrug of 4-methyl itaconate (4-MI), represents a new therapeutic approach with anti-inflammatory properties. This guide benchmarks SCD-153 against the more established class of topical JAK inhibitors, which are also used to treat alopecia areata.
Mechanism of Action
SCD-153 is designed as a topical treatment that enhances skin penetration due to its increased lipophilicity compared to its active metabolite, 4-MI.[1][2][3] Once absorbed, it is converted to 4-MI, which exerts anti-inflammatory effects.[1][2][3] Preclinical studies have shown that SCD-153 can downregulate the expression of pro-inflammatory cytokines such as IL-6, IL-1β, and IFNβ in human epidermal keratinocytes.[4] This mechanism suggests a potential modulation of the inflammatory cascade that leads to hair loss in alopecia areata, which may involve the JAK-STAT signaling pathway.[4]
Competitor compounds, tofacitinib and ruxolitinib, are JAK inhibitors. They work by blocking the activity of one or more of the Janus kinase enzymes (JAK1, JAK2, JAK3, TYK2), which are crucial for the signaling of numerous cytokines involved in the pathogenesis of autoimmune diseases like alopecia areata. By inhibiting these pathways, they reduce the immune response against hair follicles.
Comparative Efficacy Data
The following tables summarize the available efficacy data for SCD-153 and its competitors from preclinical and clinical studies.
Table 1: Preclinical Efficacy in Mouse Models of Hair Growth
| Compound | Model | Concentration | Key Findings | Reference |
| SCD-153 | C57BL/6 Mice (Telogen Phase) | 3% and 5% | Induced significant hair growth, statistically superior to vehicle and tofacitinib. | [1][4] |
| Tofacitinib | C57BL/6 Mice (Telogen Phase) | 3% and 5% | Induced substantial hair growth. | [4] |
| Ruxolitinib | C3H/HeJ Mice (Alopecia Areata Model) | Not Specified | Induced hair regrowth. | [4] |
Table 2: Clinical Efficacy of Topical JAK Inhibitors in Alopecia Areata
| Compound | Study Type | Concentration | Primary Outcome | Results | Reference |
| Tofacitinib | Prospective, vehicle-controlled | 2% Ointment | >50% improvement in SALT score at 6 months | 40% of patients achieved an excellent response. | [5][6] |
| Tofacitinib | Open-label pilot study | 2% Ointment | Hair regrowth | 3 out of 10 patients showed hair regrowth. | [7] |
| Ruxolitinib | Phase 2, double-blind, vehicle-controlled | 1.5% Cream | ≥50% improvement in SALT score (SALT50) | No significant difference in hair regrowth compared to vehicle. | [8][9] |
| Ruxolitinib | Open-label study (Part A of Phase 2) | 1.5% Cream | SALT50 at 24 weeks | 50% of patients achieved SALT50. | [10] |
SALT (Severity of Alopecia Tool) score is a measure of hair loss, with higher scores indicating more severe hair loss. A reduction in SALT score indicates hair regrowth.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of research findings. Below are summaries of the experimental protocols for key studies cited.
SCD-153 Preclinical Study in Mice
-
Animal Model: Female C57BL/6 mice at 8.5 weeks of age (telogen phase of the hair cycle).[4]
-
Treatment Application: The dorsal skin of the mice was shaved. SCD-153 (3% or 5% in DMSO), tofacitinib (3% or 5% in DMSO), or vehicle (DMSO) was applied topically to the shaved area.[4]
-
Dosing Regimen: For the direct comparison, a dosing regimen of two doses on alternate days was used for both 5% SCD-153 and 5% tofacitinib.[4]
-
Evaluation: Hair regrowth was visually assessed and photographed at specified time points.[4]
Topical Tofacitinib Clinical Study
-
Study Design: A prospective, non-blinded, intrasubject vehicle-controlled study.[5][6]
-
Participants: 30 patients with alopecia areata.[6]
-
Treatment: A 2% tofacitinib citrate ointment was applied to a designated treatment patch, while a control patch received the vehicle (white soft paraffin) twice daily for 6 months.[5][6]
-
Primary Outcome: The primary outcome was the percentage change in the Severity of Alopecia Tool (SALT) score after 24 weeks. Responses were graded as excellent (>50% improvement), intermediate (25-50%), mild (5-25%), and no response (<5%).[5][6]
-
Secondary Outcomes: Secondary outcomes included evaluation through trichoscopy and the hair pull test.[5]
Safety and Tolerability
SCD-153: Preclinical data indicates that topical SCD-153 has low systemic absorption.[1][2] Further safety and toxicology studies are required to fully characterize its profile in humans.
Topical JAK Inhibitors: In the cited studies, topical tofacitinib and ruxolitinib were generally well-tolerated.[5][8] Reported adverse events were typically mild and localized to the application site. However, the potential for systemic absorption and associated risks with long-term use of JAK inhibitors necessitates further investigation, even with topical administration.
Conclusion
SCD-153 presents a novel, non-JAK inhibitor approach to the topical treatment of alopecia areata. Preclinical data demonstrates its potential to induce hair regrowth, with a mechanism centered on the modulation of pro-inflammatory cytokines. In a direct preclinical comparison, SCD-153 showed superior efficacy to topical tofacitinib in a mouse model.
Topical JAK inhibitors, such as tofacitinib and ruxolitinib, have shown variable efficacy in clinical trials for alopecia areata. While some studies report positive outcomes, others have not demonstrated a significant benefit over vehicle.
Further clinical investigation is warranted for SCD-153 to establish its safety and efficacy in human subjects. A direct head-to-head clinical trial comparing SCD-153 with a topical JAK inhibitor would be invaluable in determining its relative therapeutic value for patients with alopecia areata. Researchers and drug development professionals should consider the distinct mechanisms of action and the current evidence base when evaluating the potential of these compounds.
References
- 1. Topical SCD-153, a 4-methyl itaconate prodrug, for the treatment of alopecia areata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Topical SCD-153, a 4-methyl itaconate prodrug, for the treatment of alopecia areata [ouci.dntb.gov.ua]
- 4. Topical SCD-153, a 4-methyl itaconate prodrug, for the treatment of alopecia areata - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and Safety of Topical Tofacitinib for the Treatment of Alopecia Areata - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and Safety of Topical Tofacitinib for the Treatment of Alopecia Areata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ruxolitinib cream for the treatment of patients with alopecia areata: A 2-part, double-blind, randomized, vehicle-controlled phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. iris.unimore.it [iris.unimore.it]
Comparative Analysis of Lebrikizumab and Other Biologics in Atopic Dermatitis: A Mechanism of Action Deep Dive
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals comparing the mechanism of action and clinical efficacy of Lebrikizumab with alternative biologics for the treatment of moderate-to-severe atopic dermatitis. This guide synthesizes pivotal clinical trial data and elucidates the nuanced molecular interactions that underpin these therapies.
Introduction
Atopic dermatitis (AD) is a chronic inflammatory skin disease characterized by a complex interplay of genetic predisposition, immune dysregulation, and skin barrier dysfunction. The type 2 inflammatory pathway, driven by cytokines such as Interleukin-4 (IL-4) and Interleukin-13 (IL-13), has been identified as a central driver of AD pathogenesis. This has led to the development of targeted biologic therapies aimed at disrupting this pathway. This guide provides a detailed comparison of Lebrikizumab, a novel monoclonal antibody, with other key biologics, focusing on their mechanisms of action and supported by clinical trial data.
Mechanism of Action: Targeting the Type 2 Inflammatory Cascade
Lebrikizumab is a humanized IgG4 monoclonal antibody that selectively binds to soluble IL-13 with high affinity.[1][2][3][4] This targeted action prevents the formation of the IL-13Rα1/IL-4Rα heterodimer receptor signaling complex, thereby inhibiting the downstream effects of IL-13, a key cytokine in the pathophysiology of atopic dermatitis.[1][5] The inflammation mediated by the IL-13 pathway contributes to skin barrier dysfunction, itching, skin thickening, and infection.[3]
Comparative Mechanisms of Action
While Lebrikizumab specifically targets IL-13, other biologics used in the treatment of atopic dermatitis have distinct, yet related, mechanisms of action.
-
Dupilumab: This fully human monoclonal antibody targets the shared IL-4 receptor alpha (IL-4Rα) subunit. This dual-action blocks the signaling of both IL-4 and IL-13, two central cytokines in type 2 inflammation.[6][7]
-
Tralokinumab: Similar to Lebrikizumab, Tralokinumab is a fully human IgG4 monoclonal antibody that specifically targets the IL-13 cytokine.[8][9][10][11] However, it binds to a different epitope on IL-13 compared to Lebrikizumab and prevents its interaction with both the IL-13Rα1/IL-4Rα receptor complex and the IL-13Rα2 decoy receptor.[1][6][12]
Signaling Pathway Visualization
The following diagrams illustrate the distinct mechanisms by which Lebrikizumab, Dupilumab, and Tralokinumab interrupt the IL-13 signaling pathway.
Caption: Lebrikizumab binds to IL-13, preventing its interaction with the IL-13Rα1/IL-4Rα receptor complex.
Caption: Dupilumab blocks the IL-4Rα subunit, inhibiting signaling from both IL-4 and IL-13.
Caption: Tralokinumab neutralizes IL-13, preventing its interaction with both signaling and decoy receptors.
Clinical Efficacy: A Comparative Overview
The efficacy of these biologics has been evaluated in several pivotal Phase 3 clinical trials. The following tables summarize key efficacy endpoints from these studies.
Table 1: Lebrikizumab Monotherapy Efficacy at Week 16 (ADvocate1 & ADvocate2 Trials)
| Endpoint | ADvocate1: Lebrikizumab (n=283) | ADvocate1: Placebo (n=141) | ADvocate2: Lebrikizumab (n=281) | ADvocate2: Placebo (n=146) |
| IGA 0 or 1 | 43.1% | 12.7% | 33.2% | 10.8% |
| EASI-75 | 58.8% | 16.2% | 52.1% | 18.1% |
| Pruritus NRS (≥4-point improvement) | 45.9% | 13.0% | 39.8% | 11.5% |
| Data from the ADvocate1 and ADvocate2 phase 3 trials.[5][13][14][15] |
Table 2: Comparative Efficacy of Biologics at Week 16
| Endpoint | Lebrikizumab + TCS (ADhere) | Dupilumab + TCS (LIBERTY AD CHRONOS) | Tralokinumab + TCS (ECZTRA 3) | Placebo + TCS |
| IGA 0 or 1 | 41.2% | 39% | 38.9% | 22.1% (ADhere), 12% (CHRONOS), 26.2% (ECZTRA 3) |
| EASI-75 | 69.5% | 69% | 56% | 42.2% (ADhere), 23% (CHRONOS), 35.7% (ECZTRA 3) |
| Data compiled from respective Phase 3 clinical trials.[16][17][18][19] An indirect treatment comparison suggested that patients treated with dupilumab plus TCS had a significantly higher likelihood of achieving EASI-75 and a ≥4-point improvement in Peak Pruritus Numeric Rating Scale at week 16 compared to those treated with lebrikizumab plus TCS.[7][20][21] |
Experimental Protocols: A Methodological Overview
The data presented in this guide are derived from randomized, double-blind, placebo-controlled, Phase 3 clinical trials.
ADvocate1 and ADvocate2 (Lebrikizumab)
-
Objective: To evaluate the efficacy and safety of lebrikizumab monotherapy in adults and adolescents with moderate-to-severe atopic dermatitis.[5]
-
Design: Two identical 52-week trials with a 16-week induction period.[5][13][22] Patients were randomized (2:1) to receive subcutaneous lebrikizumab (500 mg loading dose at baseline and week 2, followed by 250 mg every 2 weeks) or placebo.[5][13][22]
-
Primary Endpoint: Proportion of patients achieving an Investigator's Global Assessment (IGA) score of 0 (clear) or 1 (almost clear) with a reduction of at least 2 points from baseline at week 16.[13][22]
-
Key Secondary Endpoints: Proportion of patients achieving at least a 75% improvement in the Eczema Area and Severity Index (EASI-75) from baseline; improvement in pruritus as measured by the Pruritus Numeric Rating Scale (NRS).[13][22]
LIBERTY AD CHRONOS (Dupilumab)
-
Objective: To evaluate the long-term efficacy and safety of dupilumab with concomitant topical corticosteroids (TCS) in adults with moderate-to-severe atopic dermatitis.[18]
-
Design: A 52-week, randomized, double-blind, placebo-controlled trial.[18] Patients were randomized to receive subcutaneous dupilumab (600 mg loading dose followed by 300 mg every 2 weeks) + TCS or placebo + TCS.[17]
-
Co-Primary Endpoints: Proportion of patients with IGA 0 or 1 and a ≥2-point reduction from baseline at week 16; proportion of patients with EASI-75 from baseline at week 16.[18]
ECZTRA 1 and 2 (Tralokinumab)
-
Objective: To assess the efficacy and safety of tralokinumab monotherapy in adults with moderate-to-severe atopic dermatitis.
-
Design: Two identical 52-week, randomized, double-blind, placebo-controlled trials. Patients were randomized to receive subcutaneous tralokinumab 300 mg every 2 weeks or placebo.
-
Co-Primary Endpoints: Proportion of patients with IGA 0 or 1 at week 16; proportion of patients with EASI-75 at week 16.
Conclusion
Lebrikizumab represents a significant advancement in the targeted treatment of moderate-to-severe atopic dermatitis, demonstrating a high-affinity and specific mechanism of action against IL-13. Clinical trial data from the ADvocate program have established its efficacy and safety as a monotherapy. When compared to other biologics, such as Dupilumab and Tralokinumab, which also target the type 2 inflammatory pathway, Lebrikizumab offers a distinct profile. While direct head-to-head trials are limited, indirect comparisons and the nuanced differences in their molecular targets provide a basis for informed clinical and research decisions. The continued investigation into these therapies will further refine our understanding of their roles in the management of atopic dermatitis and other type 2 inflammatory diseases.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. publications.aap.org [publications.aap.org]
- 3. dermnetnz.org [dermnetnz.org]
- 4. grokipedia.com [grokipedia.com]
- 5. hcplive.com [hcplive.com]
- 6. researchgate.net [researchgate.net]
- 7. Dupilumab versus Lebrikizumab Demonstrates Greater Likelihood of Achieving and Maintaining Improvements in Efficacy Outcomes Using a Placebo-Adjusted Indirect Treatment Comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. What is the mechanism of Tralokinumab? [synapse.patsnap.com]
- 10. eczema.org [eczema.org]
- 11. Tralokinumab: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. sbm.u-bordeaux.fr [sbm.u-bordeaux.fr]
- 14. Lilly's lebrikizumab significantly improved skin clearance and itch in people with moderate-to-severe atopic dermatitis in two Phase 3 trials [prnewswire.com]
- 15. Almirall Majority of Patients Treated with Lebrikizumab Achieved Skin Clearance in Pivotal Phase 3 Atopic Dermatitis Studies | Almirall [almirall.com]
- 16. pharmacytimes.com [pharmacytimes.com]
- 17. Dupilumab Maintains Long-Term Disease Control in Adults with Moderate-to-Severe Atopic Dermatitis as Measured by Well-Controlled Weeks: Results From the LIBERTY AD CHRONOS Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Long-term management of moderate-to-severe atopic dermatitis with dupilumab and concomitant topical corticosteroids (LIBERTY AD CHRONOS): a 1-year, randomised, double-blinded, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Lebrikizumab for Atopic Dermatitis · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 20. Dupilumab versus Lebrikizumab Demonstrates Greater Likelihood of Achieving and Maintaining Improvements in Efficacy Outcomes Using a Placebo-Adjusted Indirect Treatment Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. research.uni-luebeck.de [research.uni-luebeck.de]
Safety Operating Guide
Essential Safety and Handling Protocols for LEB-03-153
Disclaimer: A specific Safety Data Sheet (SDS) for "LEB-03-153" was not publicly available at the time of this writing. The following guidance is based on best practices for handling novel chemical compounds in a research and drug development setting where full hazard information may not be available. It is imperative to treat unknown substances as potentially hazardous.
This guide provides essential, immediate safety and logistical information for handling this compound, including operational and disposal plans. It is designed to provide procedural, step-by-step guidance to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical when handling a novel compound. The following table summarizes recommended PPE levels based on the procedure and potential for exposure.
| Activity | Required PPE | Rationale |
| Initial Handling and Weighing (Solid Form) | - Full-face air-purifying respirator or a powered air-purifying respirator (PAPR) - Chemical-resistant gloves (e.g., nitrile, double-gloved) - Lab coat or disposable gown - Safety glasses or goggles | To prevent inhalation of fine particles and to protect eyes and skin from contact. |
| Solution Preparation and Dilution | - Chemical-resistant gloves (nitrile) - Lab coat - Safety glasses or goggles | To protect against splashes and direct skin contact. |
| Cell Culture and In Vitro Assays | - Sterile gloves - Lab coat - Safety glasses | Standard aseptic technique PPE to prevent contamination and protect from splashes. |
| Animal Handling and Dosing | - Chemical-resistant gloves - Lab coat or disposable gown - Safety glasses or goggles - Respiratory protection (if aerosolization is possible) | To prevent skin contact, ingestion, and inhalation of the compound. |
| Waste Disposal | - Chemical-resistant gloves - Lab coat - Safety glasses or goggles | To protect against contact with contaminated waste materials. |
Note: The level of respiratory protection should be determined by a qualified safety professional based on a risk assessment. For compounds with unknown inhalation toxicity, a conservative approach is recommended.
Handling and Operational Plan
A systematic approach is crucial for safely handling this compound. The following workflow outlines the key steps from receipt to disposal.
Caption: Workflow for the safe handling and disposal of this compound.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused this compound (Solid or Solution) | - Treat as hazardous chemical waste. - Collect in a clearly labeled, sealed, and compatible waste container. - Do not mix with other chemical waste unless compatibility is confirmed. - Arrange for pickup by the institution's environmental health and safety (EHS) department. |
| Contaminated Labware (e.g., pipette tips, tubes) | - Collect in a designated, labeled biohazard or chemical waste bag.[1] - Autoclave if biologically contaminated before final disposal.[1] - Dispose of as solid chemical waste. |
| Contaminated Sharps (e.g., needles, scalpels) | - Place immediately into a designated, puncture-resistant sharps container. - Do not overfill the container. - Seal and label for disposal by EHS. |
| Aqueous Waste from Experiments | - Collect in a labeled, sealed waste container. - Do not dispose of down the drain unless explicitly approved by EHS. - The container should be stored in secondary containment. |
| Contaminated Animal Bedding and Carcasses | - Follow institutional guidelines for the disposal of chemically contaminated animal waste. - This typically involves incineration. |
Always consult your institution's specific waste disposal guidelines and EHS department for assistance.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is necessary.
| Scenario | Immediate Action |
| Skin Contact | - Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[2] - Remove contaminated clothing. - Seek medical attention. |
| Eye Contact | - Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] - Remove contact lenses if present and easy to do. - Seek immediate medical attention.[2] |
| Inhalation | - Move the affected person to fresh air. - If breathing is difficult, provide oxygen. - Seek medical attention. |
| Ingestion | - Do not induce vomiting. - Rinse mouth with water. - Seek immediate medical attention. |
| Spill | - Evacuate the immediate area. - Alert others and your supervisor. - If the spill is small and you are trained to handle it, wear appropriate PPE and clean it up with an appropriate absorbent material. - For large spills, contact your institution's EHS department. |
Potential Signaling Pathway Involvement
While the specific mechanism of action for this compound is unknown, a common area of investigation in drug development is the modulation of kinase signaling pathways, which are frequently dysregulated in diseases like cancer. The following diagram illustrates a generic kinase signaling cascade.
Caption: A hypothetical kinase signaling pathway potentially modulated by this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
